STARCH DIALDEHYDE
Description
Contextualization within Carbohydrate Chemistry
Starch, a naturally abundant polysaccharide composed of amylose (B160209) and amylopectin, serves as the parent molecule for starch dialdehyde (B1249045). researchgate.net The fundamental structure of starch, with its repeating glucose units, provides the platform for chemical modification. The key to forming starch dialdehyde lies in the targeted oxidation of the vicinal diol groups (hydroxyl groups on adjacent carbon atoms, C2 and C3) within the anhydroglucose (B10753087) units of the starch polymer. nih.govresearchgate.net This selective oxidation cleaves the C2-C3 bond, resulting in the formation of two aldehyde groups on each modified glucose monomer. nih.govresearchgate.net This structural transformation from a polyol to a polyaldehyde is the cornerstone of this compound's distinct reactivity and functionality, setting it apart from its native starch precursor. pttz.orgpttz.org The introduction of these reactive aldehyde groups significantly alters the physicochemical properties of the starch molecule, including its solubility, crystallinity, and molecular interactions. pttz.orgalfa-chemistry.com
Historical Development of Starch Oxidation Methodologies
The journey to produce this compound is rooted in the broader history of starch modification. Early forms of starch modification date back centuries, with simple techniques like acid hydrolysis being used to alter its properties. researchgate.net The specific and controlled oxidation of starch to yield dialdehyde functionality became a significant area of research in the mid-20th century. nih.gov
The most prominent and selective method for preparing this compound is through periodate (B1199274) oxidation. pttz.orgwikipedia.org This method, utilizing reagents like sodium periodate (NaIO4) or periodic acid, is highly specific for the cleavage of vicinal diols, leading to a high yield of dialdehyde units with minimal side reactions. nih.gov Over the years, research has focused on optimizing this process by controlling reaction parameters such as temperature, pH, reaction time, and the molar ratio of oxidant to starch to achieve a desired degree of oxidation. nih.gov
Alternative oxidizing agents have also been explored. For instance, early patents described the use of hydrogen peroxide, though this method was often slow and less specific. google.comgoogle.com More recent one-step synthesis methods involving acid hydrolysis and oxidation have been developed to improve efficiency and control the molecular weight of the resulting dialdehyde starch. nih.gov The evolution of these methodologies has been driven by the need for more cost-effective and environmentally friendly production processes, including the regeneration of the periodate oxidant. pttz.org
Scope and Significance of this compound in Modern Chemical Research
The significance of this compound in contemporary research stems from its unique combination of being a biodegradable, renewable polymer with highly reactive functional groups. alfa-chemistry.comsarchemlabs.com The aldehyde groups enable a wide range of chemical reactions, most notably the formation of Schiff bases with amino groups and acetals with hydroxyl groups. alfa-chemistry.com This reactivity makes this compound an effective cross-linking agent for various natural and synthetic polymers. pttz.orgresearchgate.net
Its applications span numerous industries:
Paper Industry: It is used to enhance the wet strength of paper products like paper towels and sanitary tissues. pttz.orgwikipedia.org
Biomedical Field: Due to its biocompatibility and biodegradability, it is explored for drug delivery systems, tissue engineering scaffolds, and wound dressings. nih.govmdpi.com It has been shown to have lower toxicity compared to conventional cross-linking agents like glutaraldehyde (B144438). mdpi.com
Packaging: It is a key component in the development of biodegradable films and packaging materials, aligning with the growing demand for sustainable alternatives to petroleum-based plastics. chemondis.comnih.govcabidigitallibrary.org
Adhesives and Coatings: Its adhesive properties are utilized in various formulations. nih.govsarchemlabs.com
The ability to tailor the properties of this compound by controlling the degree of oxidation allows for the creation of materials with specific characteristics, such as altered swelling capacity, thermal stability, and mechanical strength. pttz.orgiec.ch
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research on this compound is vibrant and multifaceted, focusing on enhancing its performance and expanding its applications. Key trends include:
Nanotechnology: The development of dialdehyde starch nanocrystals is a promising area. These nanocrystals offer a high specific surface area and can act as reinforcing agents, further improving the mechanical properties of biomaterials. mdpi.comresearchgate.net
Advanced Composites: Researchers are actively developing novel composites by blending this compound with other biopolymers like chitosan (B1678972), collagen, and various natural antioxidants to create materials with enhanced functionalities, such as improved barrier properties and antioxidant activity for food packaging. mdpi.comnih.govnih.gov
Sustainable Production: A significant focus remains on developing greener and more efficient synthesis methods, including one-step processes and the electrochemical regeneration of oxidants to reduce costs and environmental impact. nih.govgoogle.com
Biomedical Innovations: The exploration of this compound in advanced biomedical applications continues to grow. This includes its use in creating sophisticated hydrogels for controlled drug release and as a component in biocompatible scaffolds for tissue regeneration. researchgate.netnih.gov
Thermoplastic Development: Studies are underway to develop biodegradable thermosetting plastics from dialdehyde starch, offering a renewable alternative to conventional plastics with excellent mechanical properties. mdpi.com
The ongoing research endeavors are poised to further unlock the potential of this versatile biopolymer, addressing critical needs in material science, medicine, and environmental sustainability.
Properties
CAS No. |
9085-99-8 |
|---|---|
Molecular Formula |
(C13 H14 N2 . x Unspecified)x |
Molecular Weight |
NA |
Synonyms |
Dialdehyde starch-methylenedianiline polymer; OXYSTARCH; starch,2,3-dialdehydo,polymerwith4,4’-methylenebis[benzenamine] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Starch Dialdehyde
Periodate (B1199274) Oxidation of Starch: Fundamental Principles and Reaction Kinetics
Periodate oxidation is a highly specific method for converting starch into starch dialdehyde (B1249045). The reaction involves the use of an oxidizing agent, most commonly sodium periodate (NaIO4), which selectively cleaves the C2-C3 bond of the anhydroglucose (B10753087) units within the starch polysaccharide chain. researchgate.netiec.ch This cleavage results in the formation of two aldehyde groups on each oxidized glucose unit, transforming the native starch into a polyaldehyde. researchgate.netmdpi.com
The fundamental principle of this reaction lies in the Malaprade reaction, a selective process for the oxidative cleavage of vicinal diols. kpi.ua In the context of starch, the adjacent hydroxyl groups at the C2 and C3 positions of the glucose residues are the targets for periodate oxidation. The reaction is typically conducted in an aqueous solution under controlled pH and temperature to ensure selectivity and minimize side reactions. pttz.org
The kinetics of periodate oxidation of starch are complex. Initially, the reaction can follow second-order kinetics. kpi.uapttz.org However, as the reaction progresses, a deviation from this model is often observed. kpi.uapttz.org This is attributed to the formation of hemiacetals between the newly formed aldehyde groups and adjacent hydroxyl groups, which can hinder further oxidation of nearby diol units. pttz.org Consequently, the reaction rate tends to slow down significantly after reaching approximately 50% oxidation. kpi.ua Achieving a very high degree of oxidation can be a time-consuming process, often requiring more than 24 hours unless an excess of periodate is used. pttz.org
Optimization of Reaction Parameters in Periodate-Mediated Oxidation
The efficiency and outcome of starch dialdehyde synthesis via periodate oxidation are heavily influenced by several reaction parameters. Optimizing these parameters is crucial for controlling the degree of oxidation and the properties of the final product.
Key parameters that are typically optimized include:
Reactant Ratio: The molar ratio of sodium periodate to starch is a primary factor in determining the degree of oxidation. alfa-chemistry.com Increasing the concentration of periodate generally leads to a higher aldehyde content in the resulting this compound. uc.edu For instance, a 1:1 molar ratio of sodium periodate to starch at a pH of 3.5 and 25°C for 6 hours can yield a high aldehyde content. alfa-chemistry.com
Reaction Time: The duration of the oxidation reaction directly impacts the extent of modification. Kinetic studies have shown that the reaction can reach equilibrium. acs.org For example, one study found that a reaction time of 48 hours was optimal, as longer durations led to the over-oxidation of aldehyde groups to carboxyl groups and the decomposition of periodate. acs.org
Temperature: Reaction temperature influences the rate of oxidation. Studies have indicated that increasing the temperature can increase the aldehyde content, with one acidolytic oxidation reaction stabilizing at 55°C after 4 hours. iec.chalfa-chemistry.com
pH: The pH of the reaction medium plays a significant role. A pH of 3.5 is commonly used for periodate oxidation. pttz.orgalfa-chemistry.com One study noted that decreasing the pH to 3.4 did not negatively affect the degree of oxidation after one hour of reaction. kpi.ua
Starch Concentration: The concentration of the starch slurry can also affect the reaction. iec.chalfa-chemistry.com
The following table summarizes the optimized parameters from a study on microwave-assisted synthesis using potassium iodate (B108269):
Table 1: Optimized Parameters for Microwave-Assisted Synthesis of this compound| Parameter | Optimized Value |
| Reaction Time | 10 minutes |
| Microwave Power | 300 W |
| Moles of Oxidizing Agent | 0.014 mol per 2g of starch |
This table is based on data from a study on a new approach for this compound preparation using microwave irradiation. researchgate.net
Alternative Oxidative Pathways for this compound Generation
While periodate oxidation is the most common method for producing this compound, researchers have been exploring alternative pathways to improve efficiency, reduce environmental impact, and modify the properties of the final product. pttz.org These alternative methods include enzyme-catalyzed oxidation and novel chemical oxidation systems.
Enzyme-Catalyzed Oxidation Approaches
Enzymatic oxidation presents a more environmentally friendly approach to starch modification. Oxidative enzymes, such as laccase and peroxidase, can be used to introduce functional groups into the starch molecule. google.com For instance, a method has been developed using an oxidative enzyme like laccase in the presence of a reagent that produces an oxoammonium ion, such as 2,2,6,6,-tetramethylpiperidin-1-oxyl (TEMPO), to achieve a selective oxidation of starch. google.com This enzymatic approach can yield both carboxyl and carbonyl groups in suitable proportions while avoiding the use of halide-containing reagents. google.com
Another area of enzymatic research focuses on polysaccharide monooxygenases (PMOs). These enzymes can cleave glycosidic bonds through an oxidative mechanism, which could potentially be harnessed for starch modification. nih.gov While not directly producing this compound in the same manner as periodate, these enzymatic processes represent a growing field in the targeted modification of polysaccharides.
Novel Chemical Oxidation Systems (e.g., Microwave-Assisted Synthesis)
Novel chemical oxidation systems are being investigated to accelerate the synthesis of this compound and to use milder or more efficient oxidizing agents. One such promising technique is microwave-assisted synthesis. researchgate.networldscientific.com
Microwave irradiation has been shown to significantly reduce the reaction time required for starch oxidation. researchgate.net A study demonstrated a one-step synthesis of this compound under microwave irradiation using potassium iodate, a milder and safer oxidizing agent than periodate. researchgate.net This method optimized the reaction time to just 10 minutes at a power of 300 W. researchgate.net The application of microwaves can influence both the rate and selectivity of the reaction, potentially due to the interaction of microwaves with the material through dielectric and conducting mechanisms. sciforum.net
Other oxidants have also been explored for starch modification, including hydrogen peroxide, potassium permanganate, and ozone. google.com However, these often lead to different oxidation products and may lack the high selectivity of periodate for forming dialdehyde structures. For example, oxidation with hydrogen peroxide can result in the formation of both aldehyde and carboxylic groups and is often accompanied by significant degradation of the starch molecule. google.comsciforum.net
Control of Degree of Oxidation and Molecular Weight in this compound Synthesis
The degree of oxidation and the molecular weight are critical properties of this compound that determine its functionality and applications. These parameters can be controlled by carefully manipulating the synthesis conditions. kpi.uaalfa-chemistry.comuc.eduacs.orgresearchgate.netresearchgate.netontosight.ai
The degree of oxidation (DO) , which represents the percentage of glucose units that have been converted to dialdehydes, is primarily controlled by the molar ratio of the oxidizing agent to the starch. alfa-chemistry.com By varying the amount of sodium periodate, a series of dialdehyde starches with DOs ranging from 1% to 99% can be synthesized. pttz.org Increasing the periodate concentration generally results in a linear increase in the aldehyde content. uc.edu Other factors influencing the degree of oxidation include reaction time, temperature, and pH. alfa-chemistry.comacs.org For example, prolonged reaction times can lead to over-oxidation, where aldehyde groups are further oxidized to carboxyl groups, thereby decreasing the aldehyde content. acs.org
The molecular weight of this compound is typically lower than that of the native starch from which it is derived. researchgate.net This reduction in molecular weight is a consequence of the cleavage of not only the C2-C3 bonds within the glucose units but also the α-D-(1-4) and α-D-(1-6) glycosidic bonds that form the starch backbone. researchgate.netajol.info The extent of this molecular weight decrease is directly related to the degree of oxidation; a higher degree of oxidation leads to a more significant reduction in molecular weight. researchgate.net This relationship allows for the control of the final molecular weight by adjusting the oxidation conditions. researchgate.net
The following table illustrates the effect of the starch to periodate molar ratio on the aldehyde content of the resulting dialdehyde starch:
Table 2: Effect of Starch:Periodate Molar Ratio on Aldehyde Content
| Starch:Periodate Molar Ratio | Aldehyde Content (%) |
| 1:0.25 | 25.3 |
| 1:0.50 | 48.7 |
| 1:0.75 | 72.1 |
| 1:1.00 | 95.6 |
This table is based on data from a study on the periodate oxidation of native corn starch. uc.edu
Purification and Isolation Techniques for Research-Grade this compound
The purification and isolation of this compound (DAS) are critical steps following its synthesis to remove unreacted oxidants, by-products such as iodate, and other impurities. The choice of purification method depends on the intended application, with research-grade DAS requiring rigorous techniques to ensure high purity and consistent quality. Common methods employed include precipitation, washing, dialysis, and lyophilization.
Precipitation and Washing
Precipitation is a widely used initial step to separate the synthesized DAS from the reaction solution. This is typically achieved by adding a non-solvent, which causes the polymeric DAS to become insoluble and precipitate.
Precipitation Agents: Acetone (B3395972) is the most frequently cited precipitating agent. nih.govmdpi.comgoogle.comrsc.orggoogle.com The addition of dry acetone or a mixture of acetone and water effectively induces the precipitation of DAS. nih.govmdpi.com Ethanol is also utilized for this purpose. cellulosechemtechnol.ro
Washing Protocols: Following precipitation, the product is subjected to multiple washing cycles to eliminate residual reagents. The washing medium is often a combination of distilled or deionized water and acetone. nih.govmdpi.comrsc.org For instance, some protocols specify washing the precipitate three times with a deionized water-acetone mixture (1:1 ratio) or cross-washing with distilled water and acetone until all iodate compounds are removed. nih.govrsc.org Other methods involve filtering and washing with distilled water followed by acetone. researchgate.net Centrifugation can also be employed to separate the product after washing. researchgate.net The efficiency of washing is crucial as it impacts the final purity of the DAS. pttz.org
Interactive Table 1: Summary of Precipitation and Washing Protocols for this compound
| Parameter | Method/Reagent | Description | Source(s) |
|---|---|---|---|
| Precipitating Agent | Acetone | Added to the reaction solution to cause precipitation of the dialdehyde starch. | mdpi.comgoogle.comrsc.orggoogle.com |
| Dry-Acetone | Used to precipitate the DAS polymer from the reaction mixture. | nih.gov | |
| Ethanol | Used to precipitate the product from the solution. | cellulosechemtechnol.ro | |
| Washing Solution | Water and Acetone | The precipitated product is washed multiple times to remove impurities. A 1:1 mixture is sometimes specified. | nih.govmdpi.comresearchgate.net |
| Distilled Water | Used for initial washing cycles before subsequent washing with an organic solvent like acetone. | rsc.orgresearchgate.net | |
| Number of Washes | Three times | A common protocol involves washing the precipitate three times to ensure removal of unreacted reagents. | nih.govmdpi.com |
Dialysis
For applications requiring high purity, particularly in the biomedical field, dialysis is an essential purification step. nih.govresearchgate.net This technique uses a semi-permeable membrane to separate the large DAS polymer from small molecules like residual salts and oxidants.
Procedure: The crude DAS product is dissolved or suspended in water and placed inside a dialysis bag. The bag is then submerged in a large volume of deionized or distilled water. rsc.orgacs.org The small impurity molecules diffuse across the membrane into the surrounding water, which is changed periodically to maintain a high concentration gradient.
Parameters: The process is typically continued until the pH of the solution becomes neutral, indicating the removal of acidic or basic impurities. acs.org Membranes with a molecular weight cut-off (MWCO) of around 14,000 Da are commonly used, ensuring that the DAS polymer is retained while smaller ions pass through. rsc.orgacs.org The dialysis can be performed at reduced temperatures (e.g., 5 °C) over several days (e.g., 72 hours) to ensure complete desalination. rsc.org
Interactive Table 2: Dialysis Parameters for High-Purity this compound
| Parameter | Specification | Purpose | Source(s) |
|---|---|---|---|
| Membrane Type | Dialysis membrane | To separate the polymer from small molecule impurities. | acs.org |
| Molecular Weight Cut-Off (MWCO) | 8,000-14,000 Da | Allows small molecules (salts, residual oxidants) to pass through while retaining the larger DAS polymer. | rsc.org |
| Dialysis Medium | Deionized/Distilled Water | Acts as the external solution to draw out impurities via a concentration gradient. | rsc.orgnih.govacs.org |
| Process Endpoint | Neutral pH | The dialysis is continued until the pH of the internal solution becomes neutral, signifying the removal of ionic impurities. | acs.org |
| Duration | 2 days | A specified duration for dialysis to remove trace unreacted components. | nih.gov |
Isolation and Drying
The final step is the isolation of the purified this compound in a stable, dry form suitable for storage and research use.
Filtration/Drying: After washing, the product can be isolated by suction filtration and then dried. mdpi.comgoogle.com Drying is often performed in an oven at a controlled temperature, such as 40 °C or 50 °C, for a period of 12 to 24 hours. nih.govrsc.orgresearchgate.net
Lyophilization (Freeze-Drying): For high-purity, research-grade samples, especially after dialysis, lyophilization is the preferred drying method. cellulosechemtechnol.ropttz.orgacs.org In this process, the aqueous solution of purified DAS is frozen and then placed under a vacuum. The frozen water sublimates directly from solid to gas, leaving a fine, porous, and stable powdered product. acs.org This technique avoids the potential for structural collapse or degradation that can occur with heat-based drying.
Chemical Reactivity and Derivatization Strategies of Starch Dialdehyde
Reactions of Aldehyde Functionalities in Starch Dialdehyde (B1249045)
The characteristic reactivity of starch dialdehyde is primarily attributed to the presence of aldehyde groups, which are introduced into the glucose units of the starch molecule through periodate (B1199274) oxidation. pttz.orgpttz.org This process cleaves the C2-C3 bond of the anhydroglucose (B10753087) units, transforming the vicinal diols into a pair of reactive aldehyde groups. researchgate.netdiva-portal.org These aldehyde groups are not always free; they can exist in equilibrium with hydrated forms (geminal diols) and can also form intra- and intermolecular hemiacetals with nearby hydroxyl groups, creating a complex structural network. pttz.orgpttz.orguc.edu The presence of these functionalities opens up a wide array of chemical modification possibilities. iec.ch
Schiff Base Formation and Imine Chemistry
One of the most significant reactions of the aldehyde groups in this compound is their ability to form Schiff bases (imines) with primary amines. diva-portal.orgbio-conferences.org This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). diva-portal.orgacs.org This versatile reaction is utilized to graft various amine-containing molecules onto the starch backbone, thereby modifying its properties for specific applications. iosrjournals.org
The formation of Schiff bases is a cornerstone for creating novel biomaterials. For instance, reacting DAS with amino acids like lysine (B10760008), or with proteins that have accessible amine groups (e.g., collagen), leads to the formation of conjugates and crosslinked networks. mdpi.comorientjchem.org These reactions are fundamental in developing hydrogels, films, and scaffolds for biomedical applications. researchgate.netnih.gov The imine bonds formed are often dynamic and can be reversible, particularly under acidic conditions or with the application of heat. diva-portal.orgacs.org
Table 1: Examples of Schiff Base Formation with this compound
| Reactant | Product | Key Findings |
|---|---|---|
| Primary Amines | Imine-functionalized starch | The reaction is reversible and can be influenced by pH and heat. diva-portal.org |
| Aminopyrazine | Dialdehyde aminopyrazine starch (DASNH2PYR) | The resulting Schiff base shows potential for metal ion chelation. iosrjournals.org |
| Tris(2-aminoethyl)amine (TA) or N–N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (YD) | DAS-based polyimines (DAS-PI) | The formation of a dynamic imine cross-linking network leads to self-healing and recyclable bioplastics. acs.org |
| Amine-terminated polyethylene (B3416737) glycol (PEG-(NH2)2) | Schiff-base hydrogel (SH) | The in-situ reaction creates a biodegradable hydrogel suitable for slow-release urea (B33335) applications. nih.gov |
| Lysine | DAS-lysine conjugates | The Maillard-type reaction forms an imine bridge, altering the chemical and functional properties of the starch. orientjchem.org |
Aldol (B89426) Condensation and Polymerization Reactions
The aldehyde groups in this compound can undergo aldol condensation reactions, particularly under acidic or basic conditions which are common in processes like papermaking. swst.org This reaction involves the formation of a new carbon-carbon bond between two aldehyde-containing units. A crossed aldol condensation can also occur between the aldehyde groups of DAS and other carbonyl-containing compounds. swst.org These reactions can lead to polymerization and the formation of more complex, cross-linked structures. researchgate.netresearchgate.net For example, aldol reactions between DAS and hydroxyl groups in materials like MXene have been utilized to create strong bonds. researchgate.net
Reductive Amination and Amine Functionalization
Reductive amination is a powerful two-step method used to introduce amine functionalities into the this compound structure. google.com This process begins with the formation of an imine (Schiff base) through the reaction of the aldehyde group with a primary or secondary amine. google.comresearchgate.net The resulting imine is then reduced to a stable secondary or tertiary amine using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. google.comgoogle.com This method provides a pathway to create amine-functionalized polysaccharides with tailored properties. google.com For example, this technique has been explored for the synthesis of bio-derived thermoplastics. diva-portal.org
Table 2: Reagents and Products in Reductive Amination of this compound
| Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|
| Primary or Secondary Amines | Sodium cyanoborohydride, Catalytic Hydrogenation | Secondary or Tertiary amine-functionalized starch | google.com |
| Ammonium acetate | Sodium cyanoborohydride | Amino deoxy starch | google.com |
Oxime and Hydrazone Formation
This compound readily reacts with hydroxylamine (B1172632) to form oximes. diva-portal.org This reaction is often used to quantify the aldehyde content in DAS, as the reaction with hydroxylamine hydrochloride releases hydrochloric acid, which can be titrated. diva-portal.orgchemicalpapers.com However, not all aldehyde groups may be available for this reaction, as some are involved in hemiacetal and acetal (B89532) formations. shimadzu.com.cn
Similarly, DAS can react with hydrazine (B178648) and its derivatives to form hydrazones. ippta.co The dihydrazone of dialdehyde starch has been investigated as a potential agent for trapping heavy metals. researchgate.net The nitrogen atoms in the resulting C=N moiety of the dihydrazone, along with the oxygen atom from the former pyranose ring, can act as coordination sites for metal ions. researchgate.net
Acetals and Hemiacetals Formation
The aldehyde groups in this compound are often not present in their free form but are in equilibrium with hydrated forms and, more importantly, can form hemiacetals and acetals. pttz.orgpttz.org These structures are formed by the reaction of the aldehyde groups with the hydroxyl groups present within the same starch molecule (intramolecular) or on neighboring starch molecules (intermolecular). pttz.orguc.edu This leads to the formation of an intragranular network of cross-links. pttz.orgpttz.org The formation of hemiacetals between the aldehyde groups of DAS and the hydroxyl groups of other polymers, like cellulose (B213188), is a key mechanism in applications such as improving the wet-strength of paper. pttz.org These hemiacetal linkages are typically reversible and can be sensitive to changes in pH. pttz.org
Crosslinking Mechanisms Initiated by this compound
The bifunctional nature of the dialdehyde units in starch makes it an effective crosslinking agent for a variety of natural and synthetic polymers that possess hydroxyl or amino groups. pttz.orgresearchgate.net The crosslinking ability of DAS is central to many of its industrial applications, where it is used to improve the strength, water resistance, and stability of materials. diva-portal.orgncsu.edu
The primary crosslinking mechanism involves the reaction of the aldehyde groups in DAS with functional groups on other polymer chains. When crosslinking polymers with amino groups, such as proteins (e.g., collagen, gelatin) and aminopolysaccharides (e.g., chitosan), the main reaction is the formation of Schiff bases. mdpi.comresearchgate.netcellulosechemtechnol.ro This creates covalent intermolecular cross-links that reinforce the polymer matrix. researchgate.net
For polymers rich in hydroxyl groups, like cellulose or corn stalks, the crosslinking occurs through the formation of acetal and/or hemiacetal structures. pttz.orgncsu.edu This condensation reaction, often facilitated by heat and pressure, tightly bonds the polymer chains together, enhancing the mechanical properties and water resistance of the final product. ncsu.edu
The extent of crosslinking, and thus the properties of the resulting material, can be controlled by factors such as the degree of oxidation of the starch, the concentration of DAS, the pH of the reaction, and the processing conditions like temperature. ncsu.educellulosechemtechnol.ro The ability of DAS to form these cross-linked networks makes it a valuable and biodegradable alternative to synthetic crosslinking agents like glutaraldehyde (B144438). nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (DAS) |
| Sodium Periodate |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Hydrazine |
| Sodium cyanoborohydride |
| Tris(2-aminoethyl)amine (TA) |
| N–N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (YD) |
| Aminopyrazine |
| Amine-terminated polyethylene glycol |
| Lysine |
| Collagen |
| Cellulose |
| Glutaraldehyde |
| Chitosan (B1678972) |
| Gelatin |
| Ammonium acetate |
| Glucosamine |
Intermolecular and Intramolecular Crosslinking Reactions
The aldehyde functionalities introduced during the oxidation of starch profoundly influence its molecular interactions, leading to the formation of both intermolecular and intramolecular crosslinks. pttz.org These crosslinks are typically formed through hemiacetal linkages. In the presence of water, the aldehyde groups exist in equilibrium with their hydrated form (geminal diol). These hydrated aldehydes can then react with available hydroxyl groups on the same starch molecule (intramolecular) or adjacent molecules (intermolecular) to form hemiacetal bridges. pttz.org
This internal network of cross-links reinforces the granular structure. pttz.org The formation of both inter- and intramolecular crosslinks significantly enhances the stability of materials incorporating DAS, providing increased resistance to heat and enzymatic degradation. scispace.com The balance between these two types of crosslinking is crucial in determining the final properties of the modified material, such as solubility and swelling capacity. pttz.orgacs.org
Crosslinking with Polyfunctional Amines and Amides
This compound readily reacts with compounds containing primary amine groups, such as polyfunctional amines and proteins, to form stable crosslinks. researchgate.net The fundamental reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, resulting in the formation of a Schiff base (an imine linkage) and the elimination of a water molecule. nih.govmdpi.com This reaction is a highly effective method for creating robust, covalently crosslinked networks.
A wide variety of natural and synthetic polymers containing amino groups have been successfully crosslinked with DAS. Notable examples include:
Proteins: Collagen, gelatin, and silk fibroin have been crosslinked with DAS. nih.govresearchgate.net The aldehyde groups of DAS react with the ε-amino groups of lysine residues within the protein chains, forming intermolecular bonds that enhance thermal stability and mechanical strength. scispace.comnih.gov
Chitosan: As a polysaccharide rich in primary amine groups, chitosan is an excellent candidate for crosslinking with DAS. researchgate.netnih.gov The resulting hydrogels and films exhibit improved mechanical properties and controlled swelling.
Synthetic Amines: Low-molecular-weight polyfunctional amines, such as hexamethylenediamine, can be used to create densely crosslinked imine networks with DAS, forming high-performance adhesives. tandfonline.comproquest.com
Amides: Other nitrogen-containing compounds like urea and melamine (B1676169) have also been reported to react with this compound. pttz.org
The efficiency of this crosslinking method has led to its use in developing biomaterials, food packaging, and adhesives. researchgate.netnih.gov
Crosslinking with Hydroxyl-Containing Polymers
The aldehyde groups of DAS can also form crosslinks with polymers rich in hydroxyl groups, such as cellulose and polyvinyl alcohol (PVA). pttz.orgscirp.org The reaction mechanism involves the formation of hemiacetal and, subsequently, more stable acetal bonds between the aldehyde groups of DAS and the hydroxyl groups of the other polymer. pttz.orgscirp.org
For instance, when DAS is added to a suspension of paper pulp, hemiacetals form between the hydrated aldehyde groups of the starch and the hydroxyl groups of cellulose upon water removal. pttz.org These intermolecular cross-links act as a reinforcement, significantly improving the wet strength of paper products. pttz.org Similarly, the hydroxyl groups of PVA can react with dialdehydes to form acetal bonds, a technique used to create crosslinked polymer blends with enhanced thermal and mechanical properties. scirp.org
Factors Influencing Crosslinking Efficiency and Network Formation
The effectiveness of this compound as a crosslinking agent and the properties of the resulting network are governed by several key factors. Understanding and controlling these parameters is essential for tailoring the final material characteristics.
| Factor | Influence on Crosslinking | Research Findings |
| Concentration of DAS | Higher concentrations generally lead to a higher degree of crosslinking and network density. | The crosslinking efficiency of DAS with collagen was found to increase with DAS concentration. A 1:1 weight ratio of collagen to DAS achieved a crosslinking efficiency of approximately 76%. scispace.com |
| Degree of Oxidation (DO) | The aldehyde content of DAS is directly proportional to the number of available reactive sites for crosslinking. A higher DO results in more efficient network formation. | A low degree of oxidation leads to reduced crosslinking efficiency. researchgate.net The barrier properties and tensile strength of a carboxymethyl chitosan/DAS/PVA film were observed to increase as the aldehyde content of DAS rose from 36.2% to 89.8%. researchgate.net |
| pH of the Reaction | The pH affects the reactivity of both the aldehyde and the functional groups it reacts with (e.g., amines), as well as the stability of the formed bonds (e.g., hemiacetals). | Hemiacetal cross-links are pH-sensitive, with increased swelling of DAS granules at higher pH values. pttz.org The formation of Schiff bases between aldehydes and amines is also pH-dependent. Collagen membranes crosslinked with DAS showed increased thermal stability when treated at pH 8. scispace.com |
| Temperature and Time | Reaction kinetics are temperature-dependent. Higher temperatures generally increase the reaction rate, but excessive heat can cause degradation. | The rate constant for the crosslinking of starch with a dialdehyde crosslinker (oxidized sucrose) increased with curing temperature, with an optimal temperature found at 165 °C. acs.org |
| Polymer Characteristics | The type, structure, and molecular weight of the polymer being crosslinked influence its reactivity and the architecture of the resulting network. | The physical properties of biopolymer-based hydrogels are influenced by the nature of the biopolymer being crosslinked with DAS. researchgate.net |
Other general factors that can influence the reaction include the starch source (amylose/amylopectin ratio) and the presence of catalysts. encyclopedia.pub
Graft Copolymerization onto this compound Backbone
Graft copolymerization is another powerful strategy to modify starch, where new polymer chains are chemically attached to the starch backbone. This method can impart novel properties, such as thermoplasticity or enhanced water absorption, that are not present in the native polymer. researchgate.netresearchgate.net The dialdehyde structure of DAS provides unique sites for initiating such grafting reactions. The cleavage of the anhydroglucose ring to form DAS creates reactive aldehyde groups that can be converted into free radical sites to initiate polymerization. nih.govgoogle.com
Ring-Opening Polymerization Initiated by this compound Derivatives
Ring-opening polymerization (ROP) is a key method for synthesizing biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). researchgate.net This type of polymerization is typically initiated by molecules containing active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups. researchgate.net
While this compound itself does not possess ideal initiating sites for ROP, it can be easily converted into a suitable macroinitiator. This involves a two-step process:
Derivatization of DAS: The aldehyde groups of DAS are first reacted with a molecule that also contains an initiating group for ROP. For example, DAS can be acetalized with a diol like glycol. researchgate.net This reaction consumes the aldehyde groups and introduces new, terminal hydroxyl groups onto the starch backbone.
Initiation of ROP: The newly introduced hydroxyl groups on the DAS derivative then act as initiating sites for the ring-opening polymerization of cyclic ester monomers. researchgate.netscience.gov The polymerization proceeds via a coordination-insertion mechanism, where the monomer coordinates to a catalyst and is then "inserted" into the bond between the macroinitiator and the catalyst, causing the chain to grow. researchgate.net
This strategy allows for the synthesis of novel starch-graft-polyester copolymers, combining the biodegradability of the starch backbone with the specific properties (e.g., thermoplasticity, hydrophobicity) of the grafted polyester (B1180765) chains.
Esterification and Etherification of Residual Hydroxyl Groups in this compound
Following the primary oxidation step that introduces aldehyde functionalities, the this compound (DAS) polymer retains residual hydroxyl groups. These are located primarily at the C6 position of the opened anhydroglucose units and on any glucose units that were not oxidized. These hydroxyl groups serve as active sites for further chemical derivatization, notably through esterification and etherification reactions. Such modifications are pursued to introduce new properties or enhance existing ones, creating multifunctional biopolymers tailored for specific applications. These strategies allow for the fine-tuning of characteristics like hydrophobicity, thermal stability, and reactivity. jocpr.com
Esterification Strategies
Esterification involves the reaction of the hydroxyl groups in DAS with an acid or its derivative, such as an acid anhydride (B1165640) or acid chloride, to form an ester linkage. bio-conferences.org This modification is frequently employed to increase the hydrophobicity of the starch backbone, which can improve its thermoplastic properties and water resistance. jocpr.com While much research on DAS focuses on reactions involving the highly reactive aldehyde groups, the residual hydroxyls offer a secondary route for functionalization.
The reaction is typically conducted at temperatures between 50 and 90°C for a duration of one to six hours. bio-conferences.org The process can be catalyzed by either alkaline substances, such as sodium hydroxide (B78521) and potassium carbonate, or acidic catalysts like p-toluene sulfonic acid. bio-conferences.org A variety of esterifying agents have been explored for starch in general, including dicarboxylic acids (e.g., maleic acid, succinic acid) and anhydrides (e.g., acetic anhydride, maleic anhydride). bio-conferences.orgmdpi.com
Research into starch monoesters derived from dicarboxylic acids has been noted, with one study reporting the synthesis of starch maleate (B1232345) half-esters that achieved a degree of substitution (DS) as high as 0.25. bio-conferences.org In other research focusing on grafting hydrophobic monomers onto starch via ester linkages, significant grafting ratios have been achieved, demonstrating the viability of this modification route.
Table 1: Examples of Starch Esterification Findings
| Esterifying Agent | Starch Type | Reaction Method | Achieved Modification | Reference |
|---|---|---|---|---|
| Maleic Anhydride | Corn Starch | In situ solid phase polymerization | 6.50% Grafting Ratio | mdpi.com |
| Lactic Acid | Corn Starch | In situ solid phase polymerization | 12.45% Grafting Ratio | mdpi.com |
| Maleic Acid | Not Specified | Not Specified | Degree of Substitution (DS) up to 0.25 | bio-conferences.org |
| Pyromellitic Dianhydride | Potato Starch | Aqueous slurry reaction | Degree of Substitution of 11% | hep.com.cn |
This table presents findings from studies on starch esterification to illustrate the types of reagents used and the extent of modification possible. While not all studies were performed on pre-formed dialdehyde starch, they indicate the potential for esterifying available hydroxyl groups.
Etherification Strategies
Etherification introduces ether linkages by substituting the hydrogen of a starch hydroxyl group with an alkyl or hydroxyalkyl group. This is typically achieved by reacting the starch in a strongly alkaline medium with reagents like propylene (B89431) oxide (for hydroxypropylation) or monochloroacetic acid. bio-conferences.orgdiva-portal.org This modification can enhance properties such as thermal stability, paste clarity, and freeze-thaw stability, and can be used to introduce ionic or non-ionic functionalities. diva-portal.orgajol.info To prevent the complete gelatinization of starch granules under the required high pH and elevated temperature, a swelling-inhibiting salt like sodium sulfate (B86663) is often incorporated into the reaction medium. bio-conferences.org
While hydroxypropylation is a well-established etherification method for native starch, research directly on the etherification of DAS hydroxyl groups is less common. However, one notable study detailed the reaction of periodate-oxidized corn starch (dialdehyde starch) with chlorine dissolved in methanol. This treatment resulted in a complex polymer containing not only residual aldehyde groups and newly formed carboxyl groups but also a significant number of methoxyl groups. The introduction of these methoxyl groups represents a form of etherification (or the formation of stable acetals), demonstrating that the hydroxyl groups on the DAS backbone are accessible and reactive under specific conditions.
The study quantified the functional groups in the resulting polymers, providing insight into the extent of modification possible. The degree of substitution for the introduced methoxyl groups was found to be substantial, indicating a successful derivatization.
Table 2: Functional Group Analysis of Dialdehyde Starch Reacted with Methanolic Chlorine
| Starting Material | Resulting Aldehyde Groups (D.S.) | Resulting Carboxyl Groups (D.S.) | Resulting Methoxyl Groups (D.S.) |
|---|---|---|---|
| Unmodified Corn Starch | 0.01 | 0.005 | 0.05 |
| 10% Dialdehyde Starch | 0.08 | 0.02 | 0.12 |
| 93% Dialdehyde Starch | 0.34 | 0.37 | 1.53 |
Data sourced from a study on the chemical modification of dialdehyde starches. The Degree of Substitution (D.S.) indicates the average number of groups per anhydroglucose unit.
By pursuing esterification and etherification of its residual hydroxyl groups, this compound can be transformed from a bifunctional polymer (aldehydes and alcohols) into a more complex, multifunctional material with a precisely engineered set of properties.
Advanced Structural and Material Characterization of Starch Dialdehyde and Its Derived Systems
Spectroscopic Analysis of Aldehyde Content and Structural Integrity
Spectroscopic methods are fundamental in confirming the successful oxidation of starch and quantifying the extent of chemical modification. These techniques probe the molecular vibrations, electronic transitions, and nuclear spin environments to provide a comprehensive picture of the DAS structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxidation Degree and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of starch dialdehyde (B1249045). 1H-NMR and 13C-NMR analyses provide critical information on the degree of oxidation and the complex structural arrangements that form after the cleavage of the C2-C3 bond of the anhydroglucose (B10753087) units.
The successful formation of aldehyde groups is confirmed by the appearance of specific signals in the 1H-NMR spectrum. A small peak observed in the range of 9.095-9.585 ppm is attributed to the aldehydic protons. uc.edu Another study identified a small signal at 8.39 ppm as confirmation of successful dialdehyde starch formation. mdpi.com The intensity of these signals is often weak because the aldehyde groups exist in equilibrium with intra- and intermolecular hemiacetal and hydrated forms. uc.eduncsu.edu The formation of hemiacetal linkages, resulting from the reaction between the newly formed aldehyde groups and hydroxyl groups on the starch backbone, is evidenced by additional peaks in the spectrum. uc.edu Protons of the –OH and –CH groups in these hemiacetal structures also give rise to new signals. uc.edu
13C Cross-Polarization (CP) Magic Angle Spinning (MAS) NMR spectroscopy is also employed to analyze the structural changes. ncsu.edu The oxidation process leads to the cleavage of the C2-C3 bond, which in turn affects the chemical environment of all carbon atoms in the glucose unit, leading to shifts and the appearance of new peaks in the 13C-NMR spectrum.
Table 1: Key 1H-NMR Chemical Shifts for Starch Dialdehyde
| Chemical Shift (ppm) | Assignment | Significance | Source(s) |
| 9.095 - 9.585 | Aldehydic proton | Confirms successful periodate (B1199274) oxidation. | uc.edu |
| 8.39 | Aldehyde hydrogen | Confirms the formation of dialdehyde starch. | mdpi.com |
| ~5.0 | Hydrogens in hydroxyl groups | Often masked by the D₂O signal. | mdpi.com |
| 3.18 | Hydrogen atoms on polymer matrix carbons | Represents the starch backbone. | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and confirm the chemical transformation from native starch. The most significant indicator of successful oxidation is the appearance of a new absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde groups. mdpi.comajol.infomdpi.comorientjchem.org
This characteristic peak for the C=O group in DAS is typically observed in the region of 1716-1750 cm⁻¹. mdpi.comajol.inforesearchgate.net The intensity of this peak is directly related to the aldehyde group content; as the degree of oxidation increases, the intensity of this band is enhanced. scispace.com
Compared to the spectrum of native starch, the DAS spectrum shows other notable changes. While it retains the broad O-H stretching band around 3300-3400 cm⁻¹ and the C-H stretching peak near 2930 cm⁻¹, the intensities of bands associated with the pyranose ring and C-O-C groups are altered. mdpi.comresearchgate.net Specifically, a decrease is often seen in the intensity of peaks attributed to the C-O bond stretching of C-OH groups, such as those around 1148 cm⁻¹ and 1077 cm⁻¹, which is consistent with the cleavage of the C2-C3 bond and the replacement of hydroxyl groups with aldehyde groups. uc.edu
Table 2: Characteristic FTIR Absorption Bands for this compound (DAS)
| Wavenumber (cm⁻¹) | Assignment | Description | Source(s) |
| 1716 - 1750 | C=O stretching of aldehyde groups | New peak appearing after oxidation, confirming DAS formation. Its intensity correlates with the degree of oxidation. | mdpi.comajol.infomdpi.comresearchgate.net |
| ~3300 | O-H stretching | Broad band, characteristic of hydroxyl groups in polysaccharides. | ajol.infoorientjchem.org |
| ~2930 | C-H stretching | Characteristic of the glucose units in the starch backbone. | orientjchem.orgresearchgate.net |
| ~1640 | O-H bending of adsorbed water | Peak related to the presence of bound water. | orientjchem.orgresearchgate.net |
| 1000 - 1200 | C-O stretching of sugar residues | Region attributed to the C-O bonds within the anhydroglucose units. | orientjchem.orgresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. In the context of this compound, it is used to analyze molecules containing chromophores—groups of atoms responsible for light absorption. vscht.cz
Native starch typically does not show significant absorption in the UV-Vis range. mdpi.com However, the introduction of aldehyde groups during the oxidation process creates chromophores that can be detected. UV-Vis spectroscopy can be used to monitor changes in a sample's light absorption due to variations in its chemical structure. boquinstrument.com For instance, when dialdehyde starch is used to create a new polymeric dye by reacting it with an existing dye like Reactive Red 180, UV-Vis spectroscopy can confirm the successful loading of the dye onto the starch backbone. mdpi.com Studies have shown that while dialdehyde starch itself has no absorption in the visible range (400-800 nm), the resulting biomass-based polymeric dye exhibits characteristic absorption peaks similar to the original dye, confirming the conjugation. mdpi.com
This technique is particularly useful for analyzing DAS-derived systems where chromophoric groups are intentionally introduced, allowing for both qualitative and quantitative assessment of the modification. db-thueringen.de
Morphological and Supramolecular Structure Analysis
The oxidation process not only alters the chemical structure of starch at the molecular level but also induces significant changes in its higher-order structures, including the crystallinity and the morphology of the granules.
X-ray Diffraction (XRD) for Crystallinity and Amorphous Regions
X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline structure of starch. Native starch granules are semi-crystalline, exhibiting characteristic diffraction patterns (A-type, B-type, or C-type) depending on their botanical source. orientjchem.orgnih.gov The periodate oxidation process significantly disrupts this ordered structure.
Numerous studies have demonstrated that the crystallinity of starch decreases after oxidation to form DAS. orientjchem.orgorientjchem.orgnih.gov This loss of crystallinity, or amorphization, is proportional to the degree of oxidation. researchgate.net At low levels of oxidation, DAS may retain some of the original diffraction peaks of the native starch, but with reduced intensity. researchgate.net This indicates that the oxidation reaction initially targets the amorphous and semi-crystalline regions of the starch granule. orientjchem.orgnih.gov
As the aldehyde content increases, the crystalline structure is progressively destroyed. researchgate.netppublishing.org At high degrees of oxidation, the characteristic diffraction peaks disappear completely, and the XRD pattern shows a broad, diffuse peak (a "halo") around 2θ = 20°, which is indicative of a fully amorphous structure. researchgate.netcyberleninka.ru This structural amorphization is a direct result of the cleavage of the C2-C3 bonds within the ordered, crystalline lamellae of the starch granule. ppublishing.org
Table 3: Effect of Oxidation on Starch Crystallinity as Measured by XRD
| Degree of Oxidation | Crystalline Structure | XRD Pattern Characteristics | Source(s) |
| Native Starch | Semi-crystalline (A-type, B-type) | Sharp, characteristic diffraction peaks (e.g., at 2θ ≈ 15°, 17°, 23° for A-type). | orientjchem.orgnih.gov |
| Low | Reduced crystallinity | Retains native starch peaks but with decreased intensity. | researchgate.net |
| High | Amorphous | Disappearance of sharp peaks, replaced by a single broad halo around 2θ ≈ 20°. | researchgate.netppublishing.orgcyberleninka.ru |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface and internal morphology of starch granules, respectively. pakbs.orgspringernature.commeasurlabs.com The oxidation process induces visible changes to the granule's structure.
SEM analysis of native starch granules typically shows smooth, oval, or polygonal surfaces, depending on the source. ajol.infonih.gov After oxidation, the granule surface often becomes wrinkled, roughened, and may show signs of cracking or pitting. cyberleninka.ru At higher degrees of oxidation, significant changes in the shape and geometry of the particles are observed, with an expansion of pores and microcracks. ppublishing.orgcyberleninka.ru Some studies report that the average particle size decreases after oxidation, which can be attributed to the partial degradation and cracking of the granules. nih.gov However, other research has found that at low levels of oxidation, the changes in granule appearance may be insignificant. orientjchem.org
TEM provides insight into the internal structure of the granules. While native starch shows growth rings corresponding to alternating amorphous and semi-crystalline layers, the oxidation process disrupts this internal organization. pakbs.org TEM, in conjunction with SEM, can reveal the network structure in composites where DAS is used. For example, in a meat composite, the protein matrix can form a backbone network with gelatinized DAS particles trapped within the structure. nih.gov These microscopy techniques are crucial for correlating the chemical modifications of starch with the resulting physical and structural properties at the micro- and nano-scale. nih.govresearchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to investigate the surface morphology and nanostructure of materials. In the context of this compound, AFM provides valuable insights into how its incorporation influences the surface characteristics of various biopolymer films and composites.
Research has shown that the addition of this compound can significantly alter the surface topography of materials. For instance, in collagen films, the introduction of DAS has been observed to modify the surface morphology. mdpi.comnih.gov One study found that a 1% addition of DAS increased the surface roughness of collagen films, while higher concentrations of 2% and 5% resulted in a decrease in roughness. mdpi.com This suggests that the effect of DAS on surface topography is concentration-dependent and may be related to the degree of cross-linking and miscibility with the host polymer matrix. mdpi.com Low roughness values are often indicative of a well-cross-linked and miscible system. mdpi.com
In other systems, such as chitosan-based films, the addition of nanocrystalline dialdehyde starch as a cross-linking agent has been shown to result in a relatively rough surface. mdpi.com Conversely, for chitosan-gelatin films cross-linked with dialdehyde starch nanocrystals, the surface roughness was found to decrease as the content of the cross-linking agent increased. mdpi.com
The changes in surface topography observed through AFM are critical for understanding the performance of this compound-modified materials in applications where surface interactions are important.
Table 1: Effect of this compound (DAS) on Surface Roughness of Collagen Films
| Sample | Roughness (Rq) |
| 2% Collagen_2% DAS | ~10 nm nih.gov |
This table illustrates the surface roughness of a specific collagen film formulation modified with this compound, as determined by AFM analysis.
Rheological and Viscoelastic Properties of this compound Solutions and Gels
The rheological and viscoelastic properties of this compound solutions and gels are critical indicators of their behavior in various applications, from food products to biomaterials. The introduction of aldehyde groups and the subsequent potential for cross-linking significantly impact these properties.
The oxidation process to create dialdehyde starch leads to changes in viscosity. The intrinsic viscosity of starch has been shown to decrease after modification to dialdehyde starch. jocpr.com This reduction is attributed to the cleavage of C2-C3 bonds in the glucose units of starch by the oxidizing agent, which can also lead to some degradation of the polymer chains. jocpr.com
Dialdehyde starch gels exhibit a high elastic response, which is attributed to the formation of hemiacetal cross-links induced by the aldehyde groups. pttz.org These cross-links reinforce the granular structure. pttz.org The stability of viscoelastic particle gels has been found to be higher for DAS with a higher degree of oxidation, as the particle rigidity increases with a greater aldehyde content. pttz.org
In composite systems, such as those incorporating curcumin (B1669340) into a cross-linked matrix of dialdehyde starch and gelatin, the resulting material exhibits enhanced properties. nih.gov Similarly, the combination of dialdehyde starch with other biopolymers can lead to gels with desirable characteristics for applications like pastry creams, which require high viscoelasticity and shape retention. nih.gov
Thermal Analysis of this compound and Crosslinked Products (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of this compound and its cross-linked products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile. Generally, the introduction of aldehyde groups in starch can lead to a decrease in its decomposition temperature due to the poor thermal stability of the aldehyde group. jocpr.com However, when this compound is used as a cross-linking agent or is further modified, the thermal stability can be significantly improved. mdpi.comjocpr.com
For instance, collagen films cross-linked with DAS have shown greater thermal stability compared to pure collagen films. mdpi.comnih.gov Similarly, materials containing DAS, such as bioplastic films, have exhibited higher degradation temperatures compared to films without this additive. mdpi.com The cross-linking of this compound with metal ions, like copper (II), has also been shown to improve thermal stability, which is attributed to the formation of a cross-linked polymer-metal complex. jocpr.com Furthermore, modifying dialdehyde starch with methanol, ethanol, or glycol can also result in higher thermal stability. mdpi.com
TGA of dialdehyde starch nanocrystals reveals a multi-stage degradation process, with an initial weight loss due to bound water, followed by the thermal degradation of the dialdehyde starch nanocrystal chain at higher temperatures. mdpi.com
Differential Scanning Calorimetry (DSC)
DSC is used to study thermal transitions like gelatinization and glass transition temperature (Tg). The gelatinization temperature of starch has been found to increase with an increasing concentration of the periodate used for oxidation, which is likely due to the formation of hemiacetal cross-linking within the DAS molecules, increasing their stability. dss.go.th Conversely, the gelatinization enthalpy (ΔH) of DAS tends to decrease as the periodate concentration increases, which is related to a decrease in crystallinity. dss.go.th
In some cases, modified starches like thermoplastic dialdehyde sweet potato starch (TPDASS) show an increase in their glass transition temperature (Tg) with a higher carbonyl content, which is attributed to partial cross-linking. researchgate.netscientific.net
Table 2: Thermal Properties of Starch and this compound
| Material | Analysis Method | Key Finding | Reference |
| Dialdehyde Tapioca Starch | DSC | Gelatinization temperature increases with periodate concentration. | dss.go.th |
| Dialdehyde Tapioca Starch | DSC | Gelatinization enthalpy decreases with periodate concentration. | dss.go.th |
| Collagen films with DAS | TGA | Cross-linked films are more thermally stable than pure collagen. | mdpi.comnih.gov |
| Thermoplastic Dialdehyde Sweet Potato Starch | DSC | Tg increases with higher carbonyl content. | researchgate.netscientific.net |
This table summarizes key findings from thermal analysis of this compound and its derivatives.
Molecular Weight Distribution and Solution Properties via Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight distribution of polymers like this compound. This information is crucial as the molecular weight significantly influences the material's properties and its suitability for various applications.
The periodate oxidation process used to create dialdehyde starch typically leads to a decrease in the molecular weight (Mw and Mn) and the polydispersity index (Mw/Mn) compared to native starch. uc.edu This reduction is a result of the cleavage of the C-2 and C-3 bonds within the anhydroglucose units of the starch molecule. uc.edu The extent of this degradation is dependent on the degree of oxidation. researchgate.net
For example, studies on corn starch have shown a decrease in Mw, Mn, and Mw/Mn values for all starch samples oxidized with periodate. uc.edu Similarly, research on cassava starch has indicated that the intrinsic viscosity, which is related to molecular weight, decreases as the C2-C3 bonds are cleaved during oxidation. jocpr.com The molecular weight of dialdehyde starch has been observed to decline drastically even under mild oxidizing conditions. researchgate.net This reduction in molecular weight can be advantageous for certain applications, such as in the leather tanning industry, where a specific molecular size is required for penetration into skin fibers. uc.edu
Table 3: Molecular Weight Data of Native and Dialdehyde Corn Starch
| Sample | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn |
| Native Corn Starch | Higher | Higher | Higher |
| Dialdehyde Starch (Periodate Oxidized) | Lower | Lower | Lower |
This table provides a qualitative comparison of the molecular weight parameters for native and dialdehyde starch, as the exact values can vary based on the starch source and oxidation conditions. uc.edu
Surface Properties of this compound Modified Materials (e.g., contact angle, surface free energy)
The surface properties of materials modified with this compound, such as wettability and surface free energy, are critical for their performance in applications like coatings, films, and adhesives. These properties are often evaluated by measuring the contact angle of a liquid on the material's surface.
The incorporation of this compound generally leads to a decrease in the hydrophilicity (or an increase in the hydrophobicity) of the modified material. mdpi.com This is evidenced by an increase in the water contact angle. For example, collagen films cross-linked with DAS have shown significantly higher contact angles compared to pure collagen films, indicating lower wettability. mdpi.comnih.gov This hydrophobic influence of dialdehyde starch has also been confirmed in blends of native starch and dialdehyde starch. mdpi.comresearchgate.net
The degree of oxidation of the starch can also play a role. Studies on gelatin films modified with DAS have indicated that a higher aldehyde content leads to lower hydrophilicity. mdpi.comresearchgate.net
Surface free energy, which is a measure of the excess energy at the surface of a material, can also be influenced by the addition of this compound. In some cases, such as in chitosan (B1678972) cross-linked with glutaraldehyde (B144438) (a similar cross-linking agent), a decrease in surface free energy has been observed. mdpi.com However, in other systems, like mixtures of collagen, hyaluronic acid, and chitosan cross-linked with oxidized starch, the surface free energy values have been reported to increase after modification. mdpi.com
These changes in surface properties are crucial for controlling the interaction of the material with its environment, for instance, in packaging applications where moisture resistance is desired. astrj.com
Applications of Starch Dialdehyde in Advanced Functional Materials
Biodegradable Polymer Development and Bioplastics
The inherent biodegradability and renewable origin of starch dialdehyde (B1249045) make it a prime candidate for addressing the environmental challenges posed by petroleum-based plastics. Its ability to form stable crosslinked networks is pivotal in the engineering of bioplastics with tailored properties.
Starch dialdehyde is instrumental in the synthesis of biodegradable films and coatings, primarily serving as a crosslinking agent to enhance the mechanical and barrier properties of biopolymer matrices. The common method for film preparation is solution casting, where DAS is dissolved and mixed with a base polymer, such as native starch, gelatin, or soy protein isolate (SPI), and then cast onto a surface to dry.
The synthesis process often begins with the preparation of DAS itself, typically through the periodate (B1199274) oxidation of a starch source like corn, potato, or cassava starch. This reaction cleaves the C2-C3 bonds of the anhydroglucose (B10753087) units, introducing reactive aldehyde groups. For film formation, a base polymer solution is prepared, often with a plasticizer like glycerol, and the DAS solution is then incorporated. For instance, in one method, native potato starch films are prepared by mixing 6 g of starch with 2 g of glycerin in 150 mL of water at 65 ± 5 °C. A separate DAS solution is then added to this base mixture to facilitate crosslinking.
The incorporation of DAS significantly improves the material's properties. The aldehyde groups in DAS react with the hydroxyl groups of starch or the amino groups of proteins, forming hemiacetal or Schiff base linkages, respectively. This crosslinking enhances the homogeneity and strength of the polymer matrix. Research has shown that films made from a blend of native starch and dialdehyde starch (NS/DS) exhibit higher tensile strength (2–3 MPa) compared to films made from starch/silica blends (0.5–0.7 MPa). Furthermore, DAS can improve the barrier properties of films, reducing moisture permeability.
In coatings for food packaging, DAS contributes to improved water resistance and grease-proofing. A water-based coating for paper, formulated with 3 to 10 parts by weight of dialdehyde starch and 5 to 15 parts of soy protein isolate powder, demonstrated high strength and good water resistance, making it suitable for industrial production. When coated onto Kraft paper, a 5 wt% DAS solution (with an aldehyde content of 98%) achieved the highest oil resistance grade of 10 and significantly lowered the water absorption (Cobb60 value) to 1.9 g/m², a substantial improvement from the 25.7 g/m² of the control sample.
Interactive Table: Effect of this compound (DAS) on Film Properties
| Film Composition | Tensile Strength (TS) | Elongation at Break (EAB) (%) | Water Solubility (WS) (%) | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Native Starch (NS) / DS | 2-3 MPa | - | 4-8% | DS enhances mechanical and barrier properties compared to starch/silica blends. | |
| Gelatin / DAS (3.5% aldehyde content) | Increased vs. control | Increased vs. control | Decreased | Low levels of oxidation in DAS enhance mechanical characteristics. | |
| Soy Protein Isolate (SPI) / DAS-Quercetin | Increased vs. control | Increased vs. control | - | DAS-QR conjugate improves TS, EAB, and functional properties of SPI films. | |
| Egg White (EW) / DAS (5% w/w) | ~35% increase vs. control | No significant change | ~15% decrease | DAS acts as a non-toxic crosslinker, improving mechanical strength without increasing rigidity. |
This compound is a key component in the fabrication of hydrogels for various non-biological applications, including controlled-release systems and environmental remediation. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The crosslinking ability of DAS is crucial for forming stable hydrogel structures from water-soluble polymers like gelatin, chitosan (B1678972), and polyvinyl alcohol (PVA).
The synthesis of these hydrogels typically involves the Schiff base reaction between the aldehyde groups of DAS and the amino groups present in polymers like chitosan or gelatin. This reaction can occur under mild conditions without the need for toxic external crosslinkers. The properties of the resulting hydrogels can be precisely controlled by varying the concentration of DAS or its degree of oxidation. For example, in gelatin/DAS hydrogels, increasing the DAS content leads to a higher compressive strength and modulus, indicating a more robust network structure. These hydrogels also exhibit tunable gelation kinetics, which is important for applications requiring injectability.
One significant non-biological application is in water treatment. Starch-based hydrogels have been effectively used as sorbents to remove pollutants like heavy metal ions (e.g., Cu, Cd, Ni, Zn) from wastewater due to their biodegradability and ability to be chemically modified for enhanced adsorption.
Another key application is in controlled-release technology. The porous structure of DAS-crosslinked hydrogels makes them suitable for encapsulating active substances. For instance, gelatin/DAS hydrogels have demonstrated pH-dependent controlled-release capabilities for curcumin (B1669340), a model drug, highlighting their potential as carriers for various compounds. The release rate can be modulated by the degree of starch oxidation; hydrogels made with low to medium oxidation DAS show a faster release compared to those with highly oxidized DAS, which have a denser network and lower water absorption capacity.
Interactive Table: Properties of this compound (DAS) Crosslinked Hydrogels
| Hydrogel System | Crosslinking Mechanism | Key Properties Tuned by DAS | Non-Biological Application | Source(s) |
|---|---|---|---|---|
| Gelatin / DAS | Dynamic imine & hydrogen bonds | Hardness, elasticity, compressive strength, gelation kinetics | Controlled release of curcumin | |
| N-succinyl chitosan / DAS | Schiff base reaction | Gelation time, water uptake, mechanical stability | Controlled release systems | |
| Polyvinyl Alcohol (PVA) / DAS | Acetal (B89532) formation | Swelling, stability, porosity, release rate | Controlled release of ibuprofen | |
| Chitosan / Tapioca DAS | Schiff base reaction | Swelling properties, nanoparticle morphology | In situ reduction of Ag ions for nanocomposite synthesis |
This compound is frequently incorporated into polymer blends and composites to act as a reinforcing agent and compatibilizer, significantly enhancing the final material's performance. Its integration addresses common drawbacks of biopolymers, such as poor mechanical properties and moisture sensitivity.
When blended with thermoplastic starch (TPS), DAS improves mechanical properties and water resistance. In one study, a novel reinforcement, dialdehyde lignocellulose (DLC), was prepared and blended with TPS. The resulting composite showed a maximum tensile strength of 5.26 MPa at a 3 wt% DLC content and an elongation at break that increased with higher DLC content, reaching 111.25%. The thermal stability and water resistance of the TPS were also notably improved. The crosslinking reactions between the aldehyde groups of DAS and the hydroxyl groups of the starch matrix are responsible for these enhancements.
DAS also serves as an effective compatibilizer in immiscible polymer blends, such as those combining hydrophilic starch with hydrophobic synthetic polymers. It can improve interfacial adhesion between the different polymer phases, leading to a more homogeneous structure and better mechanical properties. For example, aldehyde starch has been used as a compatibilizer for zein-starch blends, resulting in improved mechanical performance indicative of good adhesion between the phases.
In composites with other biopolymers like proteins and polyvinyl alcohol (PVA), DAS forms covalent bonds that strengthen the material. For instance, adding DAS to fish water-soluble protein films enhanced their tensile strength. In PVA blends, the aldehyde groups of DAS can form covalent bonds with the hydroxyl groups of PVA, leading to significant increases in tensile strength. The addition of nanofillers like montmorillonite (B579905) to a PVA-DAS blend can further enhance mechanical and thermal properties due to the intercalation of the filler within the crosslinked polymer matrix.
Interactive Table: Performance Enhancement in DAS-Polymer Composites
| Polymer Matrix | DAS Role | Additive/Reinforcement | Improved Property | Research Finding | Source(s) |
|---|---|---|---|---|---|
| Thermoplastic Starch (TPS) | Reinforcement | Dialdehyde Lignocellulose (DLC) | Tensile Strength, Water Resistance | Tensile strength peaked at 5.26 MPa with 3 wt% DLC; contact angle reached 90.7°. | |
| Polyvinyl Alcohol (PVA) | Crosslinker | Bayberry Tannin Extract | Tensile Strength, Miscibility | TS increased from 22.1 MPa to 29.4 MPa with DAS, indicating better miscibility. | |
| Zein-Starch | Compatibilizer | - | Mechanical Properties | Aldehyde starch improved adhesion between the immiscible zein (B1164903) and starch phases. | |
| Fish Collagen | Crosslinker | - | Flexibility, Swelling | DAS decreased Young's Modulus but increased elongation at break and tensile strength. |
Development of this compound-Crosslinked Hydrogels for Non-Biological Applications
Adhesives and Binders Utilizing this compound
The high reactivity and bio-based nature of this compound make it an excellent candidate for developing sustainable adhesives and binders, offering an alternative to conventional formaldehyde-based resins used in the wood, paper, and textile industries.
This compound is a cornerstone in the formulation of eco-friendly adhesives, primarily due to its ability to act as a crosslinking agent, replacing or reducing the need for toxic chemicals like formaldehyde (B43269). These bio-adhesives are sought after for manufacturing wood-based panels such as medium-density fiberboard (MDF) and particleboard, aiming for low-emission and non-toxic products.
The development process often involves combining DAS with other polymers or crosslinkers to create a robust adhesive system. For instance, a highly bio-based adhesive (99.52% bio-content) was formulated using DAS, microfibrillated cellulose (B213188) (MFC) as a reinforcement agent, and a small amount of emulsifiable diphenylmethane (B89790) diisocyanate (eMDI) as a crosslinker. This formulation produced MDF panels with properties comparable to those made with commercial melamine (B1676169) urea-formaldehyde (MUF) adhesives. The aldehyde groups in DAS react to form strong bonds with wood fibers, while eMDI enhances crosslinking and MFC improves the contact surface area.
In other systems, DAS is blended with proteins or other biopolymers. A green, pollution-free adhesive was prepared by oxidizing corn starch to DAS, grafting it with chitosan, and crosslinking with polyethylene (B3416737) glycol. This adhesive achieved a dry shear strength of 3.04 MPa. The reactive aldehyde groups of DAS can also interact with urea (B33335), melamine, phenol, and resorcinol, allowing it to potentially replace formaldehyde in the synthesis of various bio-adhesives. By modifying starch through oxidation to create DAS, researchers have developed adhesives with improved water resistance and bonding strength, making them viable for high-performance wood composites.
The performance of this compound-based adhesives has been extensively evaluated across different substrates, consistently demonstrating its efficacy as a binder.
Wood Bonding: In the wood industry, DAS-based adhesives have shown promising results. MDF panels bonded with a DAS-MFC-eMDI adhesive exhibited an internal bond (IB) strength of 0.63 MPa and a modulus of rupture (MOR) of 28.1 MPa, which are comparable to standard MUF-bonded panels. Another study on a high-performance oxidized starch wood adhesive reported a dry shear strength of 7.88 MPa and a wet shear strength of 4.09 MPa.
Development of Environmentally Sustainable Adhesive Systems
Textile and Paper Industry Enhancements with this compound
This compound (DAS), a chemically modified biopolymer derived from the oxidation of starch, offers significant functional advantages in the manufacturing and treatment of paper and textile goods. pttz.orgalfa-chemistry.com Its reactive aldehyde groups can form strong bonds with other molecules, leading to improved material properties. nguyenstarch.com This reactivity makes DAS a versatile additive for enhancing product performance in various industrial applications. sarchemlabs.com
Dialdehyde starch is well-documented as a highly effective wet-strength agent for paper products such as sanitary tissues, paper towels, and maps. pttz.org The primary function of DAS in this application is to improve the paper's physical and mechanical properties, particularly its strength and durability when saturated with water. nguyenstarch.comsarchemlabs.com
The mechanism behind this enhancement involves the formation of cross-links between the dialdehyde starch and the cellulose fibers of the paper. pttz.org During the papermaking process, DAS is typically added to the paper pulp suspension before the sheet is formed. pttz.org As the paper is dried, the hydrated aldehyde groups on the DAS molecules react with the hydroxyl groups of the cellulose to form stable hemiacetal bonds. pttz.org These bonds create a reinforcing network within the paper structure, which prevents the fibers from separating when wet. pttz.org
An important characteristic of the wet strength imparted by dialdehyde starch is that it can be temporary. ippta.co This is particularly useful for products like paper towels and tissues, where initial strength is required, but long-term water resistance could cause issues with plumbing and septic systems. ippta.co Cationic versions of dialdehyde starch can be used to confer more permanent wet strength when needed. ippta.co Notably, DAS is recognized as a unique additive that significantly improves both wet and dry strength without creating problems in the repulping of paper broke (waste paper). ippta.co
| Property | Urea-Formaldehyde (UF) / Melamine-Formaldehyde (MF) Resins | Dialdehyde Starch (DAS) |
|---|---|---|
| Strength Type | Permanent | Temporary (can be made permanent) ippta.co |
| Broke Recovery | Difficult | Easy ippta.co |
| Absorptivity Impact | Can reduce absorptivity ippta.co | High wet strength without loss in absorptivity ippta.co |
| Curing pH | Acidic (UF) or Neutral (MF-type) | Retention requires cationic agents or alum ippta.co |
| Machine Corrosion | High ippta.co | Low ippta.co |
In the textile industry, this compound is utilized as a sizing and finishing agent to improve the processability of yarns and the final properties of fabrics. nguyenstarch.comsarchemlabs.com As a sizing agent, it is applied to warp threads before weaving to increase their strength, stiffness, and smoothness. angelstarch.com This protective coating reduces the likelihood of yarn breakage and abrasion during the high-speed weaving process. angelstarch.comalibaba.com
As a finishing agent, DAS contributes to properties like crease resistance and shrinkage control. nguyenstarch.com The aldehyde groups can react with the hydroxyl groups in cellulose-based fibers (like cotton), creating cross-links that help the fabric maintain its shape and resist wrinkling. The film-forming properties of DAS also enhance the appearance of the fabric by providing a smoother surface. nguyenstarch.comalibaba.com
The high reactivity of the aldehyde groups in DAS makes it a subject of research for improving dye and pigment fixation on various substrates, including textiles and leather. ontosight.aimdpi.com The fundamental principle is the ability of DAS to act as a bridge, covalently bonding to both the substrate and the dye molecule.
Recent research has explored the creation of bio-based polymeric dyes (BPDs) by reacting dialdehyde starch with reactive dyes containing amino groups. mdpi.com In this process, a Schiff base structure is formed between the aldehyde group of the DAS and the amino group of the dye. mdpi.com This effectively loads the dye onto the starch polymer backbone. When this BPD is applied to a substrate like aldehyde-tanned leather, the remaining aldehyde groups on the starch can form further bonds with amino groups in the leather's collagen, resulting in strong and stable color fixation. mdpi.com This approach aims to develop more environmentally friendly dyeing processes by using a renewable, biodegradable polymer to carry and fix the colorant. mdpi.com
Textile Sizing and Finishing Agents
Absorbent Materials and Superabsorbent Polymer Development
Dialdehyde starch is a key component in the development of advanced absorbent materials, particularly biodegradable superabsorbent polymers (SAPs). pttz.orgmdpi.com SAPs are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. mdpi.com While many commercial SAPs are based on non-biodegradable acrylic acid, there is significant research into creating environmentally friendly alternatives using polysaccharides like starch and cellulose. mdpi.comresearchgate.net
In this context, DAS serves as an effective, non-toxic, and biodegradable crosslinking agent. mdpi.com It is used to form chemical bonds with the hydroxyl groups of other polysaccharides, such as carboxymethyl cellulose (CMC), creating a three-dimensional network structure. mdpi.comktappi.kr This network is what allows the polymer to swell and absorb large quantities of water or aqueous solutions. researchgate.net The reaction between the aldehyde groups of DAS and the hydroxyl groups of CMC forms acetal bridges, which are crucial for the integrity and water-holding capacity of the SAP network. researchgate.net
Research has shown that the degree of substitution (the number of aldehyde groups) on the starch molecule can influence the properties of the final SAP. mdpi.com A higher degree of substitution can lead to a more wrinkled and porous surface structure, which increases the specific surface area and may facilitate the initial permeation of water into the polymer network. mdpi.com
| Polymer System | Role of Dialdehyde Starch (DAS) | Key Finding | Source |
|---|---|---|---|
| Carboxymethyl Cellulose (CMC) / DAS / Citric Acid | Crosslinking agent | The acetal bridges from DAS were crucial for allowing large amounts of water to enter the network structure. researchgate.net | researchgate.net |
| CMC / DAS | Crosslinking agent | Increasing the degree of substitution of the DAS resulted in a more wrinkled surface morphology on the SAP, potentially increasing the surface area for water interaction. mdpi.com | mdpi.com |
| Starch-based polymer with crosslinkers | Crosslinking agent (when reacted with diamines like urea) | Can be used to produce biodegradable, highly water-absorbing polymers. The amount of crosslinker used is typically 1-30 units per 100 anhydroglucose units. google.com | google.com |
Encapsulation Technologies Employing this compound Matrices (e.g., for non-pharmaceutical active agents)
Encapsulation is a technology used to protect active substances from degradation and to control their release. mdpi.com Dialdehyde starch is an attractive material for creating encapsulation matrices due to its biodegradability, reactivity, and improved stability in water compared to native starch. scielo.org.mx The aldehyde groups in DAS can interact with other macromolecules, making it a versatile component for designing delivery systems. scielo.org.mx
While much research focuses on pharmaceutical applications, the principles are applicable to non-pharmaceutical active agents such as pesticides, fungicides, or fragrances for industrial use. mdpi.com The DAS matrix can form a protective shell around the active substance. The release of the encapsulated agent can then be controlled by the degradation of the starch matrix or by diffusion through it. mdpi.com
For instance, research into creating beads from a combination of starch and other polymers has shown that these composite materials can have high encapsulation efficiency. mdpi.com The crosslinking ability of DAS is crucial in these systems. It can react with other polymers or with itself to form a stable hydrogel network that traps the active ingredient. scielo.org.mx The crosslinking reaction, often involving the formation of acetal bonds, creates a structure that can effectively hold and later release the encapsulated agent under specific conditions. mdpi.com
Industrial and Environmental Engineering Applications of Starch Dialdehyde
Flocculants and Coagulants in Water and Wastewater Treatment
Starch dialdehyde (B1249045) and its derivatives are recognized as effective and environmentally friendly flocculants and coagulants in water and wastewater treatment. mdpi.comnih.govsarchemlabs.commusechem.com They offer a biodegradable alternative to conventional inorganic coagulants and synthetic polymers, which can produce large volumes of sludge and may have environmental toxicity. mdpi.comnih.gov The application of DAS in treating filter backwash water, which contains colloidal contaminants, has shown promising results. mdpi.comnih.gov
In treating filter backwash water rich in iron ions, dialdehyde starch has demonstrated high efficiency. mdpi.comnih.gov Studies have shown that at an optimal dose of 0.2 mg/L, dialdehyde starch can achieve over 90% reduction in both total iron concentration and turbidity, which is comparable to the performance of commercial polyacrylamide flocculants. mdpi.comnih.gov
The flocculation process involving starch dialdehyde derivatives is primarily governed by two mechanisms: polymer bridging and charge neutralization. mdpi.comnih.gov
In the polymer bridging mechanism, segments of the this compound polymer adsorb onto the surface of colloidal particles. This creates loops and tails that extend into the solution and can attach to adjacent particles, forming larger aggregates or flocs. nih.gov This process can be facilitated by van der Waals forces, hydrogen bonding, or chemical reactions between the functional groups of the polymer and the colloidal particles. mdpi.comnih.gov The presence of hydroxyl groups on the starch backbone contributes to the aggregation process through the formation of hydrogen bonds. mdpi.com
Charge neutralization occurs when the flocculant has an opposite surface charge to the colloidal particles. The adsorption of the polymer onto the particles reduces their surface charge density, leading to destabilization of the colloidal suspension through electrostatic attraction. mdpi.com
Dialdehyde starch-based flocculants have proven effective in removing suspended solids and various pollutants from water. mdpi.comnih.gov In a study on filter backwash water treatment, dialdehyde starch, at a low dosage, demonstrated flocculation efficiency comparable to that of commercial flocculants. mdpi.comnih.gov The efficiency of dialdehyde starch in removing turbidity and iron ions from water has been highlighted in several studies. mdpi.comnih.gov
The reactive aldehyde groups in this compound allow for further chemical modifications, such as the introduction of amino groups, which can enhance its affinity for certain pollutants. mdpi.com These modified starches can effectively remove a range of contaminants, including heavy metals, dyes, and organic pollutants. mdpi.comencyclopedia.pubmdpi.com
Mechanisms of Flocculation by this compound Derivatives
Adsorbents for Heavy Metal Ions and Organic Pollutants in Aqueous Systems
The aldehyde groups in this compound can react with various amino-containing compounds to form stable Schiff-base chelating agents. These derivatives are effective at adsorbing heavy metal ions from aqueous solutions. The adsorption capacity is influenced by factors such as the pH of the solution, initial ion concentration, contact time, and temperature.
Dialdehyde starch and its derivatives have shown significant potential for the removal of various heavy metal ions, including lead (Pb(II)), copper (Cu(II)), cadmium (Cd(II)), nickel (Ni(II)), and zinc (Zn(II)). iwaponline.comresearchgate.net For instance, dialdehyde starch has demonstrated a high removal efficiency of 95.25% for Pb(II) ions from aqueous solutions. researchgate.net Furthermore, Schiff base derivatives of dialdehyde starch have been synthesized and utilized for the adsorption of multiple heavy metal ions. iwaponline.comnih.govresearchgate.netajol.info One such derivative, dialdehyde 8-aminoquinoline (B160924) starch (DASQA), showed notable adsorption capacities for Cd(II) and Zn(II). iwaponline.comnih.gov
Beyond heavy metals, this compound-based adsorbents have been investigated for the removal of organic pollutants. A surface-treated oxystarch, a form of dialdehyde starch, has been developed for the removal of urea (B33335), showing potential for applications in biomedical fields to address uremic patients. nih.gov
The adsorption behavior of heavy metal ions onto this compound and its derivatives is often analyzed using adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. researchgate.netresearchgate.net
Langmuir Isotherm : Studies have shown that the adsorption of Pb(II) onto dialdehyde starch and Hg(II) onto a thiourea-modified derivative follows the Langmuir model well, indicating monolayer adsorption. researchgate.net The theoretical maximum adsorption capacity for Pb(II) on DAS was found to be 245.09 mg/g. researchgate.net Similarly, the adsorption of Zn(II) on dialdehyde 8-aminoquinoline starch also correlated well with the Langmuir isotherm model. researchgate.net
Freundlich Isotherm : In some cases, the Freundlich model provides a better fit for the experimental data. For example, the adsorption of Cd(II) by dialdehyde starch modified with phenylhydrazine (B124118) was well-described by the Freundlich isotherm. The adsorption of Zn(II) onto dialdehyde m-phenylenediamine (B132917) starch also followed the Freundlich model. iwaponline.com
Kinetic studies are crucial for understanding the rate of adsorption. The pseudo-second-order kinetic model is frequently used to describe the adsorption process, suggesting that chemisorption is the rate-limiting step. nih.gov For example, the adsorption of Cu(II) by a Schiff base functionalized dialdehyde starch was found to follow a quasi-second-order model. nih.gov Kinetic experiments with dialdehyde 8-aminoquinoline starch indicated that adsorption equilibrium for several heavy metal ions was achieved within 2 hours. iwaponline.comnih.gov
Table 1: Adsorption Isotherm and Kinetic Model Findings for this compound Derivatives
| Adsorbent | Pollutant | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|
| Dialdehyde Starch (DAS) | Pb(II) | Langmuir | - | 245.09 | researchgate.net |
| Thiourea-modified DAS | Hg(II) | Langmuir | - | 180.83 | researchgate.net |
| 2-hydrazinopyridine-modified DAS | Cu(II) | Langmuir | Quasi-second-order | 195.75 | nih.gov |
| Dialdehyde 8-aminoquinoline starch (DASQA) | Zn(II) | Langmuir | - | 1.915 mmol/g | researchgate.net |
| Phenylhydrazine-modified DAS | Cd(II) | Freundlich | Pseudo-second-order | 4.163 mmol/g | |
| Dialdehyde m-phenylenediamine starch (DASMPA) | Zn(II) | Freundlich | - | 3.42 mmol/g | iwaponline.com |
The ability to regenerate and reuse adsorbents is a critical factor for their practical and economic viability. Research has demonstrated that this compound-based adsorbents can be effectively regenerated and reused for multiple adsorption cycles.
For instance, a Schiff base functionalized dialdehyde starch used for Cu(II) adsorption remained robust after five cycles, indicating good reusability. nih.gov Another study reported that starch-based adsorbents can be regenerated by washing with reagents such as sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl), with some modified starches showing a desorption efficiency of over 97%. encyclopedia.pubmdpi.com Chemical regeneration of columns packed with a dialdehyde starch derivative used for cadmium removal was successfully achieved using 1% nitric acid (HNO₃). researchgate.net
Adsorption Isotherms and Kinetic Studies
Applications in the Oil and Gas Industry (e.g., drilling fluid additives, lost circulation materials)
Modified starches are widely utilized in the oil and gas industry as additives in drilling fluids. di-corp.commdpi.com They primarily function as filtration control agents, reducing the loss of fluid from the drilling mud into the surrounding geological formations. di-corp.commdpi.comfcstl.com This is crucial for maintaining wellbore stability and preventing formation damage. researchgate.net
Starch-based additives can also enhance the rheological properties of drilling fluids, improving their ability to carry drilled cuttings to the surface. di-corp.com They can coat clay and shale particles, which helps to control their dispersion and slow down wellbore destabilization. di-corp.com Modified starches are effective in various water-based drilling fluids and can withstand temperatures up to 150°C with the use of an oxygen scavenger. di-corp.com
Graft copolymers of starch, for example with itaconic acid, have been shown to improve the filtering behavior of drilling fluids at high pressures and temperatures. mdpi.comresearchgate.net While the direct application of "this compound" as a drilling fluid additive is not as extensively documented as other modified starches, its crosslinking capabilities suggest potential for use in creating robust filter cakes or as a component in lost circulation materials designed to plug fractures and prevent fluid loss. researchgate.netgoogle.com
Crosslinking Agents in Industrial Coatings and Resins
Dialdehyde starch (DAS) serves as an effective crosslinking agent in the formulation of various industrial coatings and resins, owing to the high reactivity of its aldehyde functional groups. musechem.comsarchemlabs.com These groups can form stable bonds with polymers containing hydroxyl or amino groups, such as cellulose (B213188), proteins, and synthetic polymers, thereby modifying the properties of the final material. pttz.org This crosslinking capability is harnessed to improve the mechanical and physical properties of coatings and resins. sarchemlabs.com
In the paper and paperboard industry, DAS is used to enhance the wet strength of paper products. sarchemlabs.compttz.org When added to the paper pulp, the aldehyde groups on the DAS molecules form hemiacetal bonds with the hydroxyl groups of cellulose fibers. pttz.org This intermolecular cross-linking reinforces the paper's structure, improving its durability and reducing porosity. sarchemlabs.com Studies have shown that different derivatives of DAS can be tailored for specific applications; for instance, a product derived from 5% DAS has shown potential as a coating adhesive. cerealsgrains.org
Beyond paper, dialdehyde starch is utilized in textile coatings to improve fabric performance, stability, and durability. sarchemlabs.com It also functions as a key raw material in the production of biodegradable polymers, including films, coatings, and adhesives. musechem.comsarchemlabs.com The non-toxic and sustainable nature of DAS makes it an environmentally favorable choice for these applications. sarchemlabs.com Research has also explored its use in modifying fish collagen films, where it acts as a promising cross-linking agent that improves the mechanical properties and thermal stability of the collagen. mdpi.com The aldehyde groups in DAS can react with free amino groups in proteins like collagen, leading to a cross-linked network. researchgate.net
The table below summarizes the effect of dialdehyde starch on the properties of different materials when used as a crosslinking agent.
| Material | Property Improved | Mechanism of Action |
| Paper & Paperboard | Wet strength, Reduced porosity | Forms hemiacetal bonds with cellulose fibers. sarchemlabs.compttz.org |
| Textiles | Performance, Stability, Durability | Crosslinks with fabric polymers. sarchemlabs.com |
| Fish Collagen Films | Mechanical properties, Thermal stability | Reacts with free amino groups in collagen. mdpi.comresearchgate.net |
| Gelatin | Hardening | Crosslinks with gelatin molecules. google.com |
Tanning Agents in Leather Processing
The leather industry has been actively seeking sustainable alternatives to conventional chrome-based tanning agents due to environmental concerns associated with heavy metal pollution. icams.ro Dialdehyde starch has emerged as a remarkable eco-friendly tanning agent. svmag.co.za As a biodegradable, inexpensive, and renewable material, it presents no significant health or environmental risks. svmag.co.za
Native starch requires chemical modification to be effective in tanning because its high molecular weight and lack of reactive groups prevent it from penetrating and stabilizing the collagen fiber structure of hides. svmag.co.za Oxidation with periodate (B1199274) introduces reactive aldehyde groups, transforming starch into a viable tanning agent. svmag.co.zaresearchgate.net The tanning process with DAS can even eliminate the need for the pickling process, which involves acids and salts, offering a significant environmental advantage. svmag.co.zauc.edu
Research has demonstrated the effectiveness of DAS in leather tanning. Studies on goatskins have shown that tanning with dialdehyde starch results in a significant increase in the shrinkage temperature, a key indicator of tanning efficacy. svmag.co.za For example, leathers tanned with autoclaved dialdehyde starch (ADAS) at pH 10 have achieved shrinkage temperatures as high as 88°C. researchgate.net Another study using dialdehyde corn starch (DCST) modified with ethylene (B1197577) glycol glycidyl (B131873) ether (EGDE) reported a shrinkage temperature of 85.2°C. rsc.org The physical properties of DAS-tanned leather, such as tensile and tear strength, have been shown to exceed the specifications recommended by the United Nations Industrial Development Organization (UNIDO). svmag.co.za Scanning electron microscopy has confirmed that DAS effectively separates the fibril bundles of collagen, which is indicative of a successful tanning effect. svmag.co.zauc.edu
The table below presents research findings on the properties of leather tanned with different forms of dialdehyde starch.
| Type of Dialdehyde Starch (DAS) | Shrinkage Temperature (°C) | Tensile Strength (N/mm²) | Tear Strength (N/mm) | Reference |
| Periodate Oxidized Starch | 74.5 | - | - | uc.edu |
| Autoclaved DAS (ADAS) | 88 | - | - | researchgate.net |
| Nano Bio Aldehyde (NBA) from DAS | 90 | 24 | 90 | researchgate.net |
| Epoxy-modified DCST (DCST-EGDE) | 85.2 | - | - | rsc.org |
Corrosion Inhibition Studies
Dialdehyde starch and its derivatives have been investigated as green, or environmentally friendly, corrosion inhibitors for various metals, particularly for steel in acidic environments. agrisearch.cnresearchgate.net The presence of multiple active sites for adsorption on its polymer chain allows it to form a protective layer on the metal surface, blocking the corrosive medium. nais.net.cn
A study investigating a dialdehyde starch Schiff base, synthesized from natural starch and tetraethylene pentaamine, found it to be an effective corrosion inhibitor for low carbon steel in 1 M HCl solution. nais.net.cn The inhibition efficiency of this modified DAS reached 93.2% at a concentration of 0.16 mM at 333 K. nais.net.cn The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption model, involving both physical and chemical interactions. nais.net.cn
Further research into modified starches has shown their potential in controlling both corrosion and scale. scientific.net One study developed an Oxidation Phosphate Potato Starch (OPPS) from dialdehyde potato starch (DAPS). scientific.net This derivative demonstrated a corrosion inhibition rate of over 90% for both brass H62 and carbon-steel Q235 at concentrations ranging from 120 to 200 mg/L. scientific.net The use of starch-based inhibitors is advantageous as they are derived from renewable resources and are biodegradable. atbuftejoste.com.ng
The table below summarizes the performance of various starch-based inhibitors in corrosion studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Dialdehyde Starch Schiff Base | Low Carbon Steel | 1 M HCl | 0.16 mM | 93.2 (at 333 K) | nais.net.cn |
| Oxidation Phosphate Potato Starch (OPPS) | Brass H62 & Carbon-Steel Q235 | Not specified | 120-200 mg/L | >90 | scientific.net |
| Starch Silver-Nanoparticles (AgNPs) | Mild Steel | Acidic Media | Not specified | 93.168 (at 30°C) | atbuftejoste.com.ng |
| Modified Dialdehyde Starch | Carbon Steel | 1 M HCl | - | - | agrisearch.cnresearchgate.net |
Mechanistic and Theoretical Investigations of Starch Dialdehyde Systems
Computational Chemistry and Molecular Modeling of Starch Dialdehyde (B1249045) Structure and Interactions
Computational modeling is essential for exploring the three-dimensional structure of dialdehyde starch and its interactions with other molecules. The introduction of aldehyde groups after the periodate (B1199274) oxidation of starch breaks the pyranose ring of the anhydroglucose (B10753087) units, leading to significantly altered molecular geometry and flexibility compared to native starch. researchgate.netpttz.org The aldehyde groups themselves often exist in equilibrium with hydrated forms (gem-diols) or as intra- and intermolecular hemiacetals with nearby hydroxyl groups, adding further complexity to the system that modeling can help elucidate. pttz.org
Conformational analysis of dialdehyde starch involves identifying the most stable three-dimensional arrangements (conformers) of the polymer chain. This process is achieved through energy minimization calculations, where the potential energy of the molecule is calculated for different spatial arrangements of its atoms. The goal is to find the lowest energy conformation, which corresponds to the most stable and probable structure of the molecule.
Molecular modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions involving dialdehyde starch. By calculating the energy of the system at various points along a reaction coordinate, researchers can identify transition states and reaction intermediates. acs.org This provides a detailed picture of the energy barriers that must be overcome for a reaction to proceed, revealing the kinetic and thermodynamic feasibility of a proposed mechanism.
For instance, simulations can be used to investigate:
Hemiacetal Formation: The reaction between the aldehyde groups and hydroxyl groups (either on the same or an adjacent DAS molecule) to form intra- and intermolecular hemiacetals, which act as cross-links. pttz.org Modeling can determine the relative stability of these structures.
Schiff Base Formation: The reaction of DAS with primary amines to form imines (Schiff bases) is a critical cross-linking reaction. diva-portal.org Theoretical investigations can model the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, the formation of the unstable carbinolamine intermediate, and the subsequent dehydration to the final imine product. acs.org These simulations can clarify the role of catalysts (like acids) and the influence of steric and electronic effects on the reaction rate. acs.org
Conformational Analysis and Energy Minimization
Density Functional Theory (DFT) Studies of Starch Dialdehyde Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. tandfonline.com DFT has become an essential tool for predicting chemical behavior based on the distribution of electrons within the molecule. tandfonline.commdpi.com By calculating the electronic properties of the dialdehyde starch monomer or oligomers, DFT can provide deep insights into its chemical reactivity. researcher.life
DFT calculations are used to determine a variety of molecular properties and reactivity descriptors that explain the chemical behavior of dialdehyde starch. tandfonline.com These descriptors are derived from the molecule's electronic structure, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key descriptors include:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researcher.life
Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule. It visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for chemical reactions. tandfonline.com For DAS, the oxygen atoms of the carbonyl groups are expected to be regions of negative potential, while the carbonyl carbons are sites of positive potential, making them susceptible to nucleophilic attack.
The table below summarizes common reactivity descriptors calculated using DFT.
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy means a better nucleophile. tandfonline.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy means a better electrophile. tandfonline.com |
| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. researcher.life |
| Electronegativity | χ | Measures the power of a molecule to attract electrons. researcher.life |
| Chemical Hardness | η | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index | ω | Quantifies the electrophilic power of a molecule. researcher.life |
This table presents theoretical concepts in DFT; specific values would require dedicated calculations for the DAS molecule.
DFT calculations can be used to predict the thermodynamic favorability and potential pathways of reactions between dialdehyde starch and other chemical species. By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, researchers can determine if the reaction is spontaneous. tandfonline.com
A prominent example is the reaction of DAS with nucleophiles such as the amino groups of proteins (e.g., collagen, gelatin) or chitosan (B1678972) to form covalent imine bonds. tandfonline.commdpi.com DFT studies on similar aldehyde-amine systems have shown that the reaction is thermodynamically spontaneous, with a negative ΔG. tandfonline.com Such calculations can compare different potential reaction pathways to identify the most likely outcome. For example, in the development of a dialdehyde cellulose-based adhesive, DFT was used to show that reactions with amine-containing compounds were thermodynamically favorable, supporting the experimental observation of strong bond formation. tandfonline.com This approach can be directly applied to predict how DAS will react with various nucleophiles, guiding the design of new biomaterials and adhesives.
Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations of this compound in Solution and Polymer Matrices
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows researchers to study the dynamic behavior and interactions of dialdehyde starch in various environments, such as in water or mixed with other polymers. nih.govacs.org MD simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties observed in experiments.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This results in a dynamic movie of molecular behavior, from which properties like diffusion, viscosity, and interaction energies can be calculated. nih.gov
MD simulations have been used to investigate related systems, providing a framework for understanding DAS:
Behavior in Solution: Simulations can model how DAS chains unfold and interact with water molecules. They can show the formation of hydrogen bonds between the polymer and water, which influences its solubility and swelling behavior. nih.govacs.org
Interactions in Polymer Matrices: MD is used to study the compatibility and interaction between different polymers. For example, simulations of aldehydes within a starch matrix have revealed how they distribute and interact, primarily with the amylose (B160209) component. nih.govreddit.com Similarly, MD simulations of dialcohol cellulose (B213188) (a reduced form of dialdehyde cellulose) have shown how chemical modifications impact molecular mobility and interactions within the polymer matrix, both in dry and wet conditions. nih.govacs.org These studies show that MD can predict how DAS would interact with other biopolymers like chitosan or gelatin in a blend, revealing the nature and strength of intermolecular forces that hold the material together. mdpi.com
The table below outlines the insights that can be gained from MD simulations of DAS systems.
| Simulation System | Key Insights | Relevant Findings from Analogous Systems |
| DAS in Aqueous Solution | Solubility, swelling behavior, hydrogen bonding network with water, conformational changes in water. | Simulations of dialcohol cellulose show water significantly lowers the glass-transition temperature, indicating plasticization. nih.govacs.org |
| DAS in Polymer Blends (e.g., with Chitosan, Gelatin) | Intermolecular interactions (hydrogen bonds, van der Waals forces), miscibility, distribution of components, mechanical properties. | MD simulations revealed that toxic aldehydes interact preferentially with amylose in a starch matrix. nih.govreddit.com |
| DAS Interacting with a Surface (e.g., Cellulose) | Adsorption energy, orientation at the interface, formation of adhesive bonds. | MD simulations can be used to study the adsorption of inhibitors on metal surfaces, revealing interaction modes. researchgate.net |
This table summarizes the potential applications and insights from MD simulations based on studies of similar systems.
Understanding Structure-Property Relationships through Computational Approaches
Computational chemistry and molecular modeling have become indispensable tools for gaining a deeper understanding of the structure-property relationships in complex biopolymer systems like this compound (DAS). mdpi.com These theoretical approaches allow for the investigation of molecular and electronic structures, reaction mechanisms, and intermolecular interactions at a level of detail that can be challenging to achieve through experimental methods alone. verizonaonlinepublishing.com Techniques such as Density Functional Theory (DFT) are particularly powerful for analyzing the electronic and structural characteristics of modified polysaccharides and predicting their behavior. mdpi.com
Detailed Research Findings
Research leveraging computational methods has provided significant insights into how the chemical modifications in DAS translate to its functional properties. The periodate oxidation of starch cleaves the C2-C3 bond in the anhydroglucose units, introducing reactive aldehyde groups. pttz.orgiec.ch However, these aldehyde groups rarely exist in a free state; they are often hydrated or form intra- and intermolecular hemiacetals with adjacent hydroxyl groups, creating a complex and dynamic structural environment. pttz.orgmdpi.com Computational models can predict the relative stability of these different forms (free aldehyde, hydrate, hemiacetal) and the energy barriers between them, which is fundamental to understanding the reactivity and cross-linking potential of DAS.
Adsorption and Chelation Mechanisms: DFT calculations have been instrumental in elucidating the mechanisms by which DAS and its derivatives adsorb substances like heavy metal ions. In a study of 2-hydrazinopyridine-modified dialdehyde starch (HYD-DAS) designed for copper ion (Cu(II)) removal, DFT calculations were combined with X-ray Photoelectron Spectroscopy (XPS) to identify the precise binding mechanism. nih.gov The calculations confirmed that Cu(II) ions preferentially coordinate with the nitrogen atoms of the Schiff base and the hydrazinopyridine ring, forming a stable complex. nih.gov This theoretical insight explains the high adsorption capacity (195.75 mg/g) and selectivity observed experimentally. nih.gov
Similarly, DFT has been applied to other starch-based adsorbent systems. For a magnetic hydrogel containing carboxymethylated starch, DFT calculations using the B3LYP/6-311+G(d,p) method were employed to optimize the molecular structure and analyze electronic properties, such as the total dipole moment, to understand its affinity for various metal ions like Cu²⁺, Pb²⁺, and Cd²⁺. mdpi.com
Drug Delivery Systems: The development of DAS as a carrier for pharmaceuticals has also been advanced by computational studies. The properties of a Doxorubicin-Dialdehyde starch (DOX-DAS) complex were investigated using DFT to calculate key parameters like Binding Energy (BE), Dipole Moment (DM), and the Gibbs free energy of solvation (ΔG (solvation)). researchgate.net These theoretical results indicated that the complex could enhance the water-solubility and anti-cancer activity of doxorubicin, providing a molecular-level justification for its use as a drug delivery vehicle. researchgate.net
Relationship with Physical Properties: The degree of oxidation (DO) in DAS directly influences its physical properties, such as molecular weight, crystallinity, and the mechanical strength of films derived from it. researchgate.netacs.org As the DO increases, the ordered crystalline structure of native starch is disrupted, leading to a more amorphous material. researchgate.net This structural change, along with the potential for increased intermolecular cross-linking via hemiacetal bonds, enhances properties like the tensile strength of DAS films. acs.org Computational models can simulate these polymeric networks to correlate the density of aldehyde groups and cross-links with macroscopic mechanical behavior, guiding the synthesis of materials with desired characteristics.
Data Tables
The following tables summarize the application of computational methods in the study of this compound systems.
Table 1: Computational Methods and Their Applications for this compound
| Computational Method | Key Property Investigated | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Binding Energy, Reaction Energetics | Elucidating the mechanism of heavy metal ion adsorption by functionalized DAS. mdpi.comnih.gov |
| DFT | Solvation Energy (ΔG), Dipole Moment (DM) | Predicting the solubility and stability of drug-carrier complexes (e.g., DOX-DAS). researchgate.net |
| Molecular Dynamics (MD) | Conformational Stability, Polymer Chain Packing | Simulating the transition from crystalline to amorphous structures with increasing oxidation. researchgate.netacs.org |
| Frontier Molecular Orbital Theory (HOMO/LUMO) | Chemical Reactivity, Nucleophilic/Electrophilic Sites | Predicting reaction sites for cross-linking with proteins or Schiff base formation. |
Table 2: DFT-Elucidated Interaction Mechanisms in this compound Systems
| System Studied | Interacting Species | Key Finding from DFT | Property Explained |
|---|---|---|---|
| 2-hydrazinopyridine-modified DAS (HYD-DAS) | Copper (II) Ions | Strong binding interaction between Cu(II) and nitrogen atoms of the Schiff base and pyridine (B92270) ring. nih.gov | High adsorption capacity (195.75 mg/g) and selectivity for Cu(II). nih.gov |
| Doxorubicin-Dialdehyde Starch (DOX-DAS) | Water (as solvent) | Favorable Gibbs free energy of solvation (ΔG (solvation)). researchgate.net | Enhanced water-solubility of the doxorubicin-polymer conjugate. researchgate.net |
| Carboxymethyl Starch Hydrogel | Heavy Metal Ions (Cu²⁺, Pb²⁺, Cd²⁺) | Optimization of molecular structure and analysis of electronic properties to reveal interaction affinity. mdpi.com | Selective adsorption and high removal efficiency for heavy metals from aqueous solutions. mdpi.com |
Degradation Pathways and Environmental Persistence of Starch Dialdehyde Derived Materials
Biodegradation Pathways and Mechanisms of Starch Dialdehyde-Based Polymers
The biodegradability of starch dialdehyde (B1249045) is a key feature, stemming from its natural origin. The introduction of aldehyde groups via periodate (B1199274) oxidation, however, alters its structure and, consequently, its susceptibility to microbial and enzymatic attack. The extent of oxidation, measured as the dialdehyde content, is a crucial determinant of the degradation rate.
The biodegradation of this compound-based materials is primarily driven by microorganisms present in environments such as soil and water. In soil, a diverse community of bacteria and fungi contributes to the breakdown of DAS. Studies have shown that the degradation rate is inversely related to the degree of oxidation; lower dialdehyde content generally leads to faster degradation. For instance, a study on the biodegradation of dialdehyde starch films in soil burial tests demonstrated significant weight loss over a period of several weeks. The process is facilitated by the secretion of extracellular enzymes by microorganisms, which break down the complex polymer structure into smaller, assimilable units.
In aquatic systems, similar microbial processes occur, although the specific microbial consortia may differ from those in soil. The degradation in aquatic environments is influenced by factors such as temperature, pH, and the availability of nutrients. The presence of both aerobic and anaerobic microorganisms can lead to different degradation pathways and end products.
| Environmental Medium | Key Degrading Microorganisms | Influencing Factors | Typical Degradation Rate |
| Soil | Bacteria (e.g., Bacillus, Pseudomonas), Fungi (e.g., Aspergillus, Penicillium) | Moisture, Temperature, pH, Oxygen availability, Degree of oxidation | Weeks to months |
| Aquatic Systems | Aerobic and Anaerobic Bacteria, Fungi | Temperature, pH, Nutrient levels, Oxygen concentration | Variable, generally slower than in soil |
The enzymatic degradation of this compound is a key mechanism underlying its biodegradability. While the native starch structure is readily hydrolyzed by amylases, the introduction of dialdehyde groups and the formation of hemiacetal and acetal (B89532) crosslinks can hinder the action of these enzymes. However, various hydrolases can still facilitate the breakdown of DAS. The accessibility of the glycosidic linkages to enzymes is a critical factor. In less oxidized DAS, regions of unmodified glucose units remain, which can be targeted by amylases.
Microbial Degradation in Various Environmental Media (e.g., soil, aquatic systems)
Hydrolytic Stability of this compound and Its Crosslinked Networks
The hydrolytic stability of this compound is a significant consideration for its application, particularly in aqueous environments. The aldehyde groups in DAS can exist in equilibrium with hydrated forms (gem-diols) and can also form intramolecular and intermolecular hemiacetals and acetals. These structures influence the material's stability and degradation in water.
The rate of hydrolysis is highly dependent on pH. Under acidic conditions, the hydrolysis of acetal and hemiacetal crosslinks is catalyzed, leading to a faster breakdown of the polymer network. Conversely, under neutral or slightly alkaline conditions, the structure tends to be more stable. The presence of crosslinking agents in DAS-based materials further enhances their hydrolytic stability by creating a more robust network that is less susceptible to water penetration and subsequent hydrolysis. For example, crosslinking DAS with agents like urea (B33335) or glutaraldehyde (B144438) can significantly reduce its swelling in water and slow down its degradation.
| Condition | Effect on Hydrolytic Stability | Mechanism |
| Acidic pH | Decreased stability | Catalysis of acetal and hemiacetal hydrolysis |
| Neutral/Alkaline pH | Increased stability | Slower hydrolysis of crosslinks |
| Increased Crosslinking | Increased stability | Formation of a more robust, water-resistant network |
Photo-Oxidative Degradation Studies and Mechanisms
Exposure to ultraviolet (UV) radiation in the presence of oxygen can induce photo-oxidative degradation in this compound materials. This process involves the absorption of UV photons, which can lead to the formation of free radicals. These radicals can then initiate a chain reaction of oxidative processes, resulting in chain scission and the formation of various degradation products.
The aldehyde groups in DAS are potential sites for photo-oxidative attack. The degradation process can lead to the formation of carboxylic acid groups and the release of low molecular weight compounds such as carbon dioxide. The extent of photo-oxidative degradation is influenced by the intensity and wavelength of the UV radiation, the presence of oxygen, and the temperature. Studies have shown that the mechanical properties of DAS films can deteriorate upon exposure to UV light, indicating a breakdown of the polymer structure.
Assessment of Environmental Breakdown Products and Their Characteristics
The degradation of this compound results in the formation of a variety of breakdown products. The nature of these products depends on the degradation pathway.
Biodegradation: The ultimate end products of complete biodegradation under aerobic conditions are carbon dioxide, water, and microbial biomass. Under anaerobic conditions, methane (B114726) may also be produced. Intermediate products can include smaller oligosaccharides, organic acids, and other low molecular weight compounds that can be assimilated by microorganisms.
Hydrolysis: Hydrolytic degradation primarily results in the cleavage of crosslinks and the main polymer chain, leading to the formation of smaller, water-soluble fragments. The final products of complete hydrolysis would be glucose and its oxidized derivatives.
Photo-oxidation: Photo-oxidative degradation can generate a range of oxidized products, including carboxylic acids and smaller volatile organic compounds.
The environmental impact of these breakdown products is a key consideration. Since this compound is derived from a natural polymer, its degradation products are generally considered to be less harmful to the environment than those of synthetic plastics. However, further research is needed to fully characterize all potential intermediates and their ecotoxicological profiles.
Future Research Trajectories and Unexplored Frontiers for Starch Dialdehyde
Development of Sustainable and Green Synthesis Routes for Starch Dialdehyde (B1249045) Production
The conventional method for producing starch dialdehyde involves periodate (B1199274) oxidation, which, while effective, raises concerns about cost and environmental impact. ncsu.edupttz.org Future research is intensely focused on developing more sustainable and "green" synthesis routes. A primary goal is to find alternative, less expensive, and hazardous oxidizing agents to replace sodium periodate. ncsu.edu Research into one-step synthesis methods, such as combining acid hydrolysis and oxidation, aims to improve efficiency and increase aldehyde group content. nih.govwpunj.edu One study successfully prepared DAS with a high aldehyde content of 92.7% using a one-step process with hydrochloric acid and sodium periodate, which also reduced the molecular weight and particle size of the starch. nih.govwpunj.edu
Furthermore, the exploration of biocatalytic and enzymatic processes presents a promising green alternative. Enzymes could offer higher selectivity and operate under milder conditions, reducing energy consumption and hazardous waste. Investigations into electrochemical oxidation methods, where periodate can be regenerated in a closed loop, are also crucial for reducing production costs and environmental footprint. pttz.org The development of these green routes is essential for making this compound a truly sustainable and economically viable industrial material. wjarr.com
Advanced Functionalization Strategies for Tailored Material Properties
The two reactive aldehyde groups on each modified glucose unit make this compound a prime candidate for a wide array of chemical modifications. Future research is moving beyond simple cross-linking to more advanced functionalization strategies that impart specific, tailored properties to the material. For instance, reacting DAS with various amines can create Schiff bases, which can introduce new functionalities. diva-portal.org
A significant area of research involves grafting different molecules onto the DAS backbone to control properties like hydrophobicity, thermal stability, and biological activity. One study reported the grafting of ethylene (B1197577) glycol glycidyl (B131873) ether (EGDE) onto DAS to create a chrome-free tanning agent with improved thermal stability and mechanical properties for leather production. rsc.org Another approach involves conjugating DAS with amino acids, such as lysine (B10760008), to create novel starch derivatives with altered solubility, viscosity, and swelling power for various applications. orientjchem.org These advanced functionalization methods are key to unlocking the full potential of DAS in high-performance applications.
Integration of this compound into Smart and Responsive Material Systems
The reactivity of the aldehyde groups in DAS allows for the creation of dynamic chemical bonds, making it an ideal component for "smart" or "stimuli-responsive" materials. These are materials that can change their properties in response to external triggers like pH, temperature, or the presence of specific molecules. Future research is focused on integrating DAS into hydrogels and films that can respond to such stimuli.
For example, hydrogels made from DAS and chitosan (B1678972) can exhibit pH-responsive swelling and drug release, as the imine bonds formed between the two components can be sensitive to acidic conditions. rsc.orgresearchgate.net Research has shown that DAS can be used to create pH and amylase dual-responsive membranes for the smart release of active compounds. researchgate.net Another study demonstrated that incorporating DAS and anthocyanins into a protein/alginate film resulted in a pH-responsive material with improved barrier and mechanical properties, suitable for smart food packaging. researchgate.net The development of these systems could lead to innovations in targeted drug delivery, biosensors, and intelligent packaging that indicates food spoilage. researchgate.netacs.org
Exploration of this compound in Emerging Technologies (e.g., additive manufacturing, advanced nanofabrication)
The unique properties of this compound make it a compelling candidate for use in emerging technologies like additive manufacturing (3D printing) and nanofabrication. In 3D printing, DAS can be used as a cross-linker to develop "bio-inks." For instance, hydrogels composed of gelatin and DAS have been formulated into inks with suitable rheological properties for extrusion-based 3D printing. researchgate.netnih.gov These printed structures can be used for applications like custom drug delivery systems and tissue engineering scaffolds. researchgate.netnih.govnih.gov
In the realm of nanofabrication, research is exploring the use of DAS to create nanoparticles and nanocrystals. researchgate.netmdpi.com These nanomaterials can serve as novel cross-linkers or reinforcing agents. researchgate.netmdpi.com For example, dialdehyde starch nanocrystals have been synthesized and used to cross-link biopolymers like chitosan and gelatin, creating materials with desirable properties for biomedical applications. mdpi.com Further exploration in these high-tech areas could establish DAS as a key enabling material for next-generation manufacturing processes.
Synergistic Applications with Other Biopolymers and Synthetic Polymers
Blending this compound with other polymers is a promising strategy to create composite materials with enhanced and synergistic properties. Future research will continue to explore the compatibility and interaction of DAS with a wide range of both natural and synthetic polymers.
When blended with other biopolymers like chitosan, collagen, silk fibroin, or sodium alginate, DAS acts as an effective cross-linker, improving the mechanical strength, water resistance, and thermal stability of the resulting material. rsc.orgnih.govmdpi.commdpi.com For example, combining DAS with fish collagen has been shown to create films with greater flexibility. mdpi.com Similarly, composites of thermoplastic starch (TPS) reinforced with dialdehyde lignocellulose have demonstrated improved tensile strength and water resistance. nih.gov
There is also significant potential in blending DAS with synthetic polymers. Studies involving polyvinyl alcohol (PVA) have shown that DAS can improve the physicochemical properties of the blend films due to good compatibility and the formation of hydrogen bonds. researchgate.net These synergistic applications are crucial for developing cost-effective, high-performance, and partially biodegradable materials for industries such as packaging and adhesives. nih.govdiva-portal.org
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the structure-property relationships and reaction mechanisms of this compound is critical for its rational design and application. Future research will increasingly rely on advanced analytical techniques to probe these aspects in greater detail.
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction (XRD) are essential for characterizing the chemical structure, degree of oxidation, and crystallinity of DAS and its derivatives. nih.govdiva-portal.orguc.edumdpi.com These techniques have confirmed the formation of aldehyde groups and the disruption of the native starch crystalline structure upon oxidation. nih.govresearchgate.netmdpi.com
In parallel, computational chemistry and molecular modeling are becoming powerful tools. manchester.ac.uk Techniques like Density Functional Theory (DFT) can be used to predict the reactivity of the aldehyde groups, model reaction pathways, and understand the interactions between DAS and other molecules at a quantum level. For example, computational studies can help elucidate the mechanisms of oxidative deformylation reactions catalyzed by enzymes, which could inspire new catalytic systems. manchester.ac.uk This deeper mechanistic insight will accelerate the development of new DAS-based materials with precisely controlled properties.
Research on Novel Catalytic Systems for this compound Reactions
The efficiency and selectivity of both the synthesis of this compound and its subsequent reactions are heavily dependent on the catalytic systems employed. A key future research direction is the development of novel and more efficient catalysts. For the synthesis of DAS itself, research into new catalysts could lead to milder reaction conditions, higher yields, and better control over the degree of oxidation.
Furthermore, novel catalysts can be developed for reactions involving DAS. For instance, starch-based catalysts, such as starch-sulfuric acid, have been shown to be effective, eco-friendly, and reusable catalysts for organic reactions like the Biginelli reaction for synthesizing dihydropyrimidinones. rsc.org Research is also being conducted on creating carbon-based solid acid nanocatalysts derived from starch for various condensation reactions. The development of magnetic starch nanocomposites (e.g., Fe3O4@starch) offers a pathway to easily recoverable catalysts, enhancing the sustainability of the processes. rsc.org These innovations in catalysis will be instrumental in making the production and utilization of this compound more efficient and environmentally benign.
Q & A
Q. What are the established synthesis methods for starch dialdehyde, and how do reaction parameters influence aldehyde content?
this compound is primarily synthesized via periodate oxidation, which cleaves the C2–C3 bonds in starch’s anhydroglucose units. Key parameters include reaction time (typically 6–24 hours), temperature (30–50°C), and periodate-to-starch molar ratios (1:1 to 2:1). For reproducible results, control pH (3–5) to prevent over-oxidation and byproduct formation. Characterization via titration (e.g., hydroxylamine hydrochloride method) quantifies aldehyde content, while FTIR and NMR confirm structural changes .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- FTIR : Identifies aldehyde peaks at ~1730 cm⁻¹ and loss of hydroxyl groups.
- ¹³C NMR : Detects oxidized carbons (C2 and C3) at 90–100 ppm.
- XRD : Assesses crystallinity loss due to oxidation.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability changes. Cross-validation using multiple techniques minimizes misinterpretation of data, especially when solubility issues arise (common in highly oxidized starch) .
Q. How does starch source (e.g., potato, corn) impact the properties of dialdehyde starch?
Amylose/amylopectin ratios in native starch influence oxidation efficiency. High-amylose starches (e.g., potato) yield higher aldehyde content due to linear chain accessibility. Compare results across sources by standardizing oxidation conditions and using viscosity measurements to assess molecular weight changes .
Advanced Research Questions
Q. What strategies optimize periodate oxidation to maximize aldehyde content while minimizing depolymerization?
- Staged Oxidation : Gradual periodate addition reduces side reactions.
- Protection of Aldehyde Groups : Use stabilizing agents (e.g., borate buffers) to prevent over-oxidation.
- Post-Oxidation Quenching : Neutralize excess periodate with ethylene glycol promptly. Monitor molecular weight via size-exclusion chromatography to balance aldehyde yield and structural integrity .
Q. How can contradictory data on this compound’s crosslinking efficiency be resolved?
Discrepancies often arise from variations in:
- Crosslinking Agents : Glutaraldehyde vs. epichlorohydrin.
- Reaction Medium : Aqueous vs. organic solvents.
- Analytical Methods : Swelling ratio vs. rheological tests. Address these by standardizing protocols (e.g., ASTM methods) and performing triplicate experiments with statistical validation (ANOVA, p < 0.05) .
Q. What interdisciplinary approaches enhance catalytic applications of this compound-Schiff base complexes?
- Synthesis : Immobilize transition metals (e.g., Co(II), Cu(II)) onto dialdehyde starch via Schiff base formation.
- Catalytic Testing : Use cyclohexane oxidation (with O₂) to evaluate activity; measure turnover frequency (TOF) and selectivity via GC-MS.
- Reusability Studies : Conduct 5–10 reaction cycles to assess stability. Combine kinetic modeling (e.g., Arrhenius plots) and spectroscopic tracking (in situ FTIR) to elucidate mechanisms .
Q. How can spectroscopic data ambiguities (e.g., overlapping peaks in FTIR) be addressed during structural confirmation?
- Deconvolution Software : Resolve overlapping peaks using tools like PeakFit.
- Complementary Techniques : Pair FTIR with XPS (for surface oxidation analysis) or solid-state NMR.
- Control Experiments : Compare with under-oxidized and fully oxidized reference samples .
Methodological Considerations
- Data Contradictions : Always replicate experiments across multiple batches and use multivariate analysis (e.g., PCA) to identify outlier variables .
- Literature Review : Systematically search academic databases (e.g., SciFinder, PubMed) using keywords like “dialdehyde starch oxidation kinetics” or “Schiff base catalysis” to identify gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
